(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole
Description
Historical Context of Stobadine (B1218460) Discovery
Stobadine, chemically known as (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, was synthesized as part of research efforts aimed at developing new antiarrhythmic drugs. tandfonline.comsav.sk It is derived from the 7-carboline structure, sharing a relationship with compounds previously studied for antidepressant and neuroleptic effects. sav.sk Early studies identified stobadine as an effective cardioprotective agent with antiarrhythmic and antihypoxic effects on the myocardium. sav.sk
Evolution of Stobadine Research Focus: From Early Pharmacological Investigations to Oxidative Stress Pathologies
The initial pharmacological investigations into stobadine highlighted its cardioprotective and antihypoxic effects. sav.sktandfonline.com However, during its development, stobadine was also recognized for having antioxidant properties. nih.gov This recognition marked a significant shift in the research focus. A number of laboratories subsequently found associations between the antioxidant properties of stobadine and its potential beneficial effects in various pathological conditions. nih.gov
The understanding of oxidative stress as a key contributor to the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and diabetic complications, spurred research into compounds that could mitigate such damage. scispace.comnih.govscispace.comnih.govresearchgate.netopenaccessjournals.comfrontiersin.orgmdpi.com Stobadine, with its demonstrated ability to scavenge reactive oxygen species (ROS), became a subject of intense investigation in this context. scispace.comresearchgate.netnih.gov The focus expanded from its initial cardioprotective effects to exploring its potential in conditions involving free radical pathology and oxidative damage. nih.govnih.gov
Stobadine as a Pyridoindole Derivative in Academic Inquiry
Stobadine is characterized by its pyridoindole structure, a fused ring system containing both pyridine (B92270) and indole (B1671886) rings. tandfonline.comnih.govcaymanchem.com This chemical structure is central to its biological activities, particularly its antioxidant properties. Academic inquiry has focused on understanding how this specific molecular architecture contributes to its ability to interact with and neutralize free radicals. nih.gov
Research has explored the structure-activity relationship of stobadine and its derivatives, investigating how modifications to the pyridoindole scaffold can influence its antioxidant efficacy and other pharmacological properties. nih.govtandfonline.com Studies have shown that the indolic nitrogen center within the pyridoindole structure plays a crucial role in its radical scavenging efficiency. The synthesis and evaluation of novel pyridoindole derivatives based on the stobadine lead structure continue to be an area of academic research, aiming to develop compounds with enhanced antioxidant activity and potentially improved pharmacological profiles. nih.govtandfonline.comcimenkarasu.comencyclopedia.pub
Detailed research findings have illuminated stobadine's interactions with various reactive species. Studies have shown its ability to scavenge hydroxyl, peroxyl, and alkoxyl radicals, as well as quench singlet oxygen. scispace.comnih.govcaymanchem.com This radical scavenging potential has been compared to that of other known antioxidants. tandfonline.com
| Radical Type | Stobadine Interaction | Reference |
| Hydroxyl (HO•) | Scavenged, H- abstraction from 5-N position proposed | nih.gov |
| Peroxyl (ROO•) | Scavenged, Electron transfer proposed | nih.gov |
| Alkoxyl (RO•) | Scavenged | tandfonline.comnih.gov |
| Singlet Oxygen | Quenched | scispace.comnih.gov |
| Superoxide (B77818) (O₂•⁻) | Low scavenging effect | scispace.com |
Furthermore, research has investigated stobadine's effects in various experimental models of oxidative stress. For instance, in streptozotocin-induced diabetic rats, a model characterized by increased oxidative stress, stobadine treatment has been shown to attenuate pathological changes in various organs and reduce markers of oxidative damage. scispace.comnih.govjournalagent.com
| Oxidative Stress Marker | Effect of Stobadine Treatment in Diabetic Rats | Reference |
| Plasma Malondialdehyde (MDA) | Decreased | scispace.comcaymanchem.com |
| Lens Protein Carbonylation | Decreased | scispace.comnih.gov |
| Liver Protein Carbonylation | Decreased | nih.gov |
| Liver Sulfhydryl Groups (P-SH, T-SH, Np-SH) | Normalized | nih.gov |
| Lipid Peroxidation | Attenuated | scispace.comjournalagent.com |
| Protein Glycation | Prevented (in experimental models) | scispace.comresearchgate.net |
These findings underscore the significant shift in stobadine research towards understanding and utilizing its antioxidant properties in the context of oxidative stress-related pathologies.
Structure
2D Structure
3D Structure
Properties
CAS No. |
75494-88-1 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m0/s1 |
InChI Key |
CYJQCYXRNNCURD-AAEUAGOBSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C |
Related CAS |
33162-17-3 (di-hydrochloride) |
solubility |
not available |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of Stobadine
Synthetic Routes and Reaction Conditions of Stobadine (B1218460)
The synthesis of Stobadine dihydrochloride (B599025) involves a multi-step process that includes the cyclization of appropriate precursors. The reaction conditions typically utilize organic solvents, catalysts, and controlled temperatures to achieve high yield and purity of the final product. While specific detailed synthetic routes and reaction conditions for Stobadine itself were not extensively detailed in the search results beyond this general description, the synthesis of related tetrahydro-β-carbolines, which share a similar core structure, has been explored. For instance, methods involving the olefination of tetrahydro-β-carbolines with alkane dimethyl sulfonates in the presence of sodium hydride have been developed. researchgate.net Another approach to synthesizing amines, which are part of the Stobadine structure, includes the reaction of alkyl halides with azide (B81097) anion followed by reduction, such as with LiAlH4, or the Gabriel amine synthesis which involves alkylation of potassium phthalimide (B116566) followed by hydrolysis. libretexts.org Reductive amination of aldehydes and ketones is also a method for synthesizing primary, secondary, and tertiary amines. libretexts.org These general amine synthesis methods provide context for potential steps involved in the multi-step synthesis of Stobadine.
Industrial Production Methodologies for Stobadine
Industrial production of Stobadine dihydrochloride involves scaling up the optimized synthetic route to maximize efficiency and minimize costs. This large-scale synthesis incorporates rigorous purification steps, such as recrystallization and chromatography, to ensure the compound's purity. While specific details of the industrial process for Stobadine were not provided, industrial chemical production often involves considerations such as batch or continuous processes, catalysts, reagents, reaction conditions (temperature, pressure, concentrations), hazards, and cost. physicsandmathstutor.com Industrial nitrogen production, for example, utilizes methods like pressure swing adsorption, membrane generation, and fractional distillation, highlighting the diverse techniques employed in large-scale chemical manufacturing. generon.com
Stobadine Stereochemistry and Isomeric Activity in Research
Stobadine is known to exist as the cis-(-) isomer. nih.gov The stereochemistry of Stobadine, specifically the cis configuration and the levorotatory (-) enantiomer, is integral to its identity. Research has investigated the activity of Stobadine and its structural isomers. For instance, studies comparing Stobadine dihydrochloride with two structural isomers in terms of hydrogen atom donation predicted that Stobadine dihydrochloride would be an efficient donor. researchgate.netresearchgate.net Comparisons of antioxidant activity using assays like DPPH have shown different orders of effectiveness among Stobadine and its structural isomers. researchgate.netresearchgate.net This indicates that the specific stereochemistry and structural arrangement play a role in the observed biological activities.
Analog Development and Rational Design Strategies for Stobadine Derivatives
Rational design strategies have been employed to develop analogs of Stobadine with modified properties. researchgate.netnih.gov This involves designing compounds with specific structural alterations to achieve desired pharmacological profiles. Rational drug design often involves understanding drug-receptor interactions and using this knowledge to create molecules with improved affinity or activity. longdom.orgslideshare.netnih.gov
Design Principles for Enhanced Pharmacodynamic Profiles
Design principles for enhancing the pharmacodynamic profiles of Stobadine derivatives focus on modulating their interaction with biological targets, primarily related to antioxidant activity. The antioxidant activity of Stobadine is attributed to the ability of the indole (B1671886) nitrogen to form a resonance-stabilized nitrogen-centered radical by donating a hydrogen atom. researchgate.netsav.sk Structural modifications in the vicinity of the indole nitrogen that affect its hydrogen donating ability are crucial for influencing free radical scavenging efficiency. researchgate.net Modification of the Stobadine molecule by introducing aromatic electron-donating substituents has been reported to enhance the intrinsic free radical scavenging activity. researchgate.netnih.govresearchgate.net
Chemical Modifications for Selectivity and Reduced Undesired Actions
Chemical modifications aim to improve selectivity and potentially reduce undesired actions, although the search results did not specifically detail modifications for reducing undesired actions of Stobadine derivatives. However, the principle of rational design in drug discovery includes obtaining specific inhibitors by focusing on the differences in binding sites of related proteins. nih.gov For Stobadine, modifications have focused on enhancing its primary antioxidant activity and modulating its bioavailability.
Structure-Dependent Modulation of Lipophilicity and Basicity
Variations in the substituent at the N2 position of the Stobadine molecule provide a synthetically accessible means to modulate biological availability by affecting both the lipophilicity and basicity of the molecule. researchgate.netnih.gov These modifications can be made without significantly altering the free radical scavenging activity. researchgate.netnih.gov Lipophilicity, often expressed as log P or log D, is a key physicochemical property that influences a molecule's distribution in biological systems and its ability to cross biological membranes. drughunter.comsemanticscholar.org Basicity, characterized by the pKa value, affects the ionization state of the molecule at physiological pH, which in turn impacts lipophilicity, solubility, permeability, and interaction with biological targets. nih.govdrughunter.com For example, a low-basicity derivative of Stobadine, SMe1EC2, was found to have similar lipophilicity to Stobadine but differed significantly in its distribution ratio at pH 7.4 due to the variance in pKa values (8.5 for Stobadine vs. -3.7 for SMe1EC2). nih.gov This difference in basicity and resulting distribution affected its antioxidant action in cellular systems, with SMe1EC2 showing stronger properties. nih.gov N5 acylation of Stobadine has also been explored as a modification to obtain a prodrug with improved bioavailability, and this modification affected skin permeation properties. tandfonline.comtandfonline.com
Data Table: Physicochemical Properties and Activity of Stobadine and a Derivative
| Compound | Log P | pKa | Log D (pH 7.4) (Calculated) | Relative Antiradical Activity (vs Stobadine) |
| Stobadine | 1.79 | 8.5 | -0.05 | 1x |
| SMe1EC2 | 1.95 | -3.7 | 1.78 | Higher |
Note: Data for SMe1EC2 is based on findings comparing it to Stobadine. nih.gov Relative antiradical activity is based on cellular system studies. nih.gov
Development of Specific Pyridoindole Derivatives (e.g., SMe1EC2)
The development of specific pyridoindole derivatives, such as SMe1EC2, represents a significant effort in structural modification to enhance the desirable properties of Stobadine. SMe1EC2 (2-ethoxycarbonyl-8-methoxy-pyridoindole) is an analogue of Stobadine designed to improve antioxidant activity and potentially reduce side effects. nih.gov
Research has shown that SMe1EC2 exhibits superior antioxidant properties compared to Stobadine in certain experimental models. nih.gov For instance, in studies involving stimulated macrophages, SMe1EC2 was more effective than Stobadine at similar concentrations in inhibiting the production of reactive oxygen species (ROS). nih.gov This enhanced activity is attributed to both a higher intrinsic free radical scavenging action and potentially better bioavailability due to its lower basicity compared to the relatively high basicity of Stobadine. nih.gov
Studies comparing SMe1EC2 and Stobadine in protecting red blood cells against free radical-initiated hemolysis have also been conducted. tandfonline.com The efficacy of these compounds can be influenced by the lipophilicity of the initiating radical species. tandfonline.com
| Compound | Radical Scavenging Activity (vs. Stobadine) | Basicity (vs. Stobadine) | Key Structural Modification | Reference |
| SMe1EC2 | Higher | Lower | 8-methoxy, 2-ethoxycarbonyl | nih.gov |
| Dehydrostobadine | Lower | - | Aromatization of pyridoindole skeleton | tandfonline.commdpi.comnih.gov |
| N-acetylated Stobadine | Abolished | - | Acetylation of indolic nitrogen | tandfonline.comnih.gov |
The development of SMe1EC2 also aimed to eliminate unwanted activities, such as the alpha-1 adrenolytic activity associated with Stobadine, which was achieved through appropriate molecular modifications. tandfonline.comnih.gov Preclinical studies on SMe1EC2 have indicated significant neuroprotection in models of acute head trauma and in rat hippocampal slices exposed to hypoxia/low glucose, with effective concentrations being significantly lower than those of Stobadine and other known antioxidants. nih.gov
Synthesis of Carboxymethylated Tetrahydro- and Hexahydropyridoindole Derivatives
Another avenue of structural modification has involved the synthesis of carboxymethylated tetrahydro- and hexahydropyridoindole derivatives, often inspired by the structures of both Stobadine and potent aldose reductase inhibitors like lidorestat. mdpi.comnih.govencyclopedia.pubnih.govicm.edu.plsemanticscholar.org These modifications aimed to develop bifunctional compounds possessing both antioxidant and aldose reductase inhibitory activities, potentially beneficial for treating diabetic complications. mdpi.comnih.govencyclopedia.pubnih.govicm.edu.plsemanticscholar.org
Starting from the hexahydropyridoindole scaffold of Stobadine, series of carboxymethylated derivatives have been synthesized with the carboxymethyl group introduced at different positions, such as position 8. mdpi.comnih.govencyclopedia.pubnih.gov Research findings indicate that the introduction of a carboxymethyl group into the hexahydropyridoindole structure of Stobadine generally resulted in derivatives with only mild or negligible aldose reductase inhibition, despite retaining significant antioxidant activity. mdpi.comencyclopedia.pubnih.gov For example, introducing a carboxymethyl group at position 8 of Stobadine (compound 1b) showed very mild inhibition of ALR2. mdpi.comnih.gov
Modifications to the core scaffold, such as the aromatization of the hexahydropyridoindole skeleton to a tetrahydro congener, significantly lowered the antioxidant activity. mdpi.com However, structure optimization of the tetrahydropyridoindole scaffold by relocating the carboxymethyl group, for instance from position 8 to position 5, yielded derivatives with markedly improved aldose reductase inhibition and selectivity, although this often led to the abolition of antioxidant activity. encyclopedia.pub
The synthesis and evaluation of these carboxymethylated derivatives have highlighted the importance of both the acidic function (the carboxymethyl group) and the steric conformation of the lipophilic aromatic backbone in influencing inhibitory efficacy. nih.gov Studies have also explored the antioxidant activity of these novel carboxymethylated pyridoindoles in protecting erythrocytes against oxidative damage, demonstrating their potential as multi-target agents for diabetic complications. icm.edu.plsemanticscholar.org
| Compound Class | Core Scaffold | Carboxymethyl Position | Aldose Reductase Inhibition (vs. Stobadine) | Antioxidant Activity (vs. Stobadine) | Reference |
| Carboxymethylated Hexahydropyridoindoles | Hexahydropyridoindole | Position 8 | Mild to Negligible | Significant | mdpi.comencyclopedia.pubnih.gov |
| Carboxymethylated Tetrahydropyridoindoles (Position 8) | Tetrahydropyridoindole | Position 8 | Micromolar range (for some derivatives) | Lower | mdpi.comnih.gov |
| Carboxymethylated Tetrahydropyridoindoles (Position 5) | Tetrahydropyridoindole | Position 5 | Markedly Enhanced | Abolished | encyclopedia.pub |
Molecular modeling studies have been employed to understand the structure-activity relationships of these carboxymethylated derivatives, particularly their interactions with enzymes like aldose reductase. nih.gov
Molecular Mechanisms of Action of Stobadine
Antioxidant and Antiradical Mechanisms of Stobadine (B1218460)
Stobadine, a pyridoindole derivative, exhibits significant antioxidant properties through its ability to scavenge a variety of free radicals. nih.govnih.gov Its mechanism of action is primarily centered on its capacity for one-electron donation, which allows it to effectively neutralize reactive oxygen species (ROS) and other radicals, thereby mitigating oxidative stress. nih.gov This protective effect has been demonstrated in various models, where Stobadine diminishes lipid peroxidation and protein damage. nih.gov
Stobadine's chemical structure enables it to directly interact with and neutralize several highly reactive species, including hydroxyl, peroxyl, and alkoxyl radicals, as well as quench singlet oxygen. nih.gov This broad-spectrum scavenging ability is a key feature of its antioxidant profile.
Stobadine is recognized as a particularly potent scavenger of the highly damaging hydroxyl radical (•OH). nih.gov Studies using methods such as the destruction of deoxyribose and the oxidation of 2-keto-4-methiolbutyric acid (KMBA) have determined its reaction rate constant to be greater than 10¹⁰ M⁻¹s⁻¹. nih.gov Pulse radiolysis experiments have further confirmed this high reactivity, showing rate constants in the range of 5 x 10⁸ to 10¹⁰ M⁻¹s⁻¹ for the reaction between Stobadine and hydroxyl radicals. nih.gov Its high efficacy has been observed in chemically-generated systems as well as in enzymatic and membrane-bound sources of hydroxyl radicals. nih.gov
| Method | Rate Constant (k) in M⁻¹s⁻¹ | Reference |
|---|---|---|
| Deoxyribose destruction & KMBA oxidation | > 10¹⁰ | nih.gov |
| Pulse radiolysis | ~5 x 10⁸ - 10¹⁰ | nih.gov |
The compound effectively scavenges peroxyl radicals (ROO•) in both aqueous and lipid environments. nih.govnih.gov This is partly explained by its partition coefficient (log P = 0.57), which allows it to act in different cellular compartments. nih.gov In rat liver microsomes, Stobadine was shown to inhibit lipid peroxidation induced by both water-soluble and lipid-soluble azo-initiators of peroxyl radicals, with a half-maximal effect observed at a concentration of 17 µM. nih.gov In liposomal systems, it inhibited cis-parinaric acid fluorescence decay and luminol-sensitized chemiluminescence with half-maximal effects at 20 µM and 33 µM, respectively. nih.gov The antioxidant activity of Stobadine against peroxyl radicals has been found to be comparable to that of Trolox. nih.gov
| System | Assay | Half-Maximal Effect (IC₅₀) | Reference |
|---|---|---|---|
| Rat Liver Microsomes | Inhibition of lipid peroxidation (AAPH or AMVN induced) | 17 µM | nih.gov |
| Liposomes | Inhibition of cis-parinaric acid fluorescence decay | 20 µM | nih.gov |
| Liposomes | Inhibition of luminol-sensitized chemiluminescence | 33 µM | nih.gov |
Stobadine has also demonstrated a capacity to scavenge alkoxyl radicals (RO•). nih.govnih.gov In the canthaxanthin (B1668269) bleaching test, conducted in a nonpolar solvent, Stobadine proved to be more effective at scavenging these radicals than Trolox, a well-known antioxidant. nih.govtandfonline.com This is significant because alkoxyl radicals are known to be substantially more reactive than peroxyl radicals in hydrogen abstraction reactions. tandfonline.com
The potent antioxidant activity of Stobadine is fundamentally linked to the chemical properties of its indolic nitrogen atom. nih.govnih.gov The mechanism involves a one-electron oxidation of the Stobadine molecule by a radical species. nih.gov This initial reaction forms a radical cation, which subsequently deprotonates from the indolic nitrogen (pKa = 5.0) to yield a stable, nitrogen-centered radical. nih.gov
The stability of this resulting stobadinyl radical is crucial to the compound's scavenging efficiency. nih.gov Research on structural analogues of Stobadine has confirmed the central role of the indolic nitrogen. For instance, the aromatization of the pyridoindole skeleton in dehydrostobadine was found to lower its antioxidant activity. nih.gov Furthermore, the acetylation of the indolic nitrogen, which blocks its ability to deprotonate and form the nitrogen-centered radical, completely abolished the compound's capacity to scavenge peroxyl radicals. nih.gov These findings strongly support the notion that the antioxidant and antiradical activities of Stobadine are mediated through the indolic nitrogen center. nih.gov
One-Electron Donation and Formation of Stable Nitrogen-Centered Radicals
The antioxidant activity of Stobadine is rooted in its ability to participate in one-electron transfer reactions. Through a process of one-electron oxidation, Stobadine can effectively neutralize harmful radicals. This reaction leads to the formation of a Stobadine radical cation, which subsequently undergoes deprotonation from the indolic nitrogen. The pKa for this deprotonation is 5.0. nih.gov The resulting species is a nitrogen-centered radical, which exhibits relative stability. nih.govuni-muenchen.de This stability is crucial, as it prevents the Stobadine radical itself from initiating new, damaging radical chains.
The mechanism involves the donation of an electron from the Stobadine molecule to a more reactive radical species. nih.gov This process has been characterized using pulse radiolysis, which demonstrated that Stobadine reacts with radicals such as CCl3O2• and HO• at very high rates. nih.gov The redox potential of Stobadine at a physiological pH of 7 has been determined to be 0.58 V. nih.gov This chemical property underpins its function as a radical scavenger. The formation of a stabilized nitrogen-centered radical is a key feature that distinguishes its antioxidant mechanism. nih.govrsc.org
| Parameter | Value | Reference |
| Reaction Type | One-Electron Oxidation | nih.gov |
| Initial Product | Stobadine Radical Cation | nih.gov |
| Final Product | Nitrogen-Centered Radical | nih.gov |
| Deprotonation Site | Indolic Nitrogen (pKa = 5.0) | nih.gov |
| Redox Potential (pH 7) | 0.58 V/NHE | nih.gov |
Protection Against Lipid Peroxidation in Biological Systems
Stobadine has demonstrated significant efficacy in protecting biological systems against lipid peroxidation, a destructive chain reaction that damages cell membranes. The compound's protective action is primarily mediated by its ability to quench peroxyl radicals, thereby inhibiting the propagation stage of the oxidative chain reaction. nih.gov This mechanism effectively halts the cascade of damage to lipids, particularly polyunsaturated fatty acids, which are highly susceptible to oxidation.
In experimental models, Stobadine has been shown to inhibit alloxan-induced lipid peroxidation in biological membranes with an efficacy comparable to the standard antioxidant, Trolox. nih.gov Further studies on incomplete rat cerebral ischemia followed by reperfusion revealed that Stobadine significantly decreased the levels of lipid peroxidation markers, including conjugated dienes (CD) and thiobarbituric acid reactive substances (TBARS). nih.gov In this model, Stobadine was found to be more effective than vitamin E. nih.gov Its ability to inhibit Fe(2+)-dependent peroxidation in spinal cord homogenates further underscores its potent anti-lipid peroxidation properties. Research has shown its antioxidative capacity in this context to be over 100-fold greater than that of barbiturates like thiopental (B1682321) and pentobarbital.
| Model System | Peroxidation Inducer | Key Finding |
| Model Biological Membrane | Alloxan (B1665706) | Inhibited lipid peroxidation with efficacy comparable to Trolox by quenching peroxyl radicals. nih.gov |
| Rat Brain Cortex | Ischemia-Reperfusion | Significantly decreased levels of conjugated dienes and TBARS; more effective than vitamin E. nih.gov |
| Rat Liver Microsomes | AAPH (water-soluble) & AMVN (lipid-soluble) | Equally efficient in inhibiting peroxidation, with a half-maximal effect at 17 µM. nih.gov |
Protection Against Protein Impairment Under Oxidative Stress
Oxidative stress can lead to significant impairment of protein structure and function through the modification of amino acid residues. Stobadine provides a protective effect against such damage. A primary indicator of oxidative protein damage is the formation of carbonyl groups on protein side chains, a process known as protein carbonylation.
In a study involving streptozotocin-induced diabetic rats, a model characterized by chronic hyperglycemia and increased oxidative stress, treatment with Stobadine led to a significant decrease in the levels of protein carbonylation (PC) in the liver. nih.gov In addition to reducing carbonyl groups, Stobadine treatment also lowered the levels of advanced oxidation protein products (AOPP), which are another key marker of oxidative damage to proteins. nih.gov The study also observed that Stobadine administration helped to normalize the levels of protein thiol groups (P-SH), which are susceptible to oxidation and play a critical role in protein structure and antioxidant defense. nih.gov These findings indicate that Stobadine can effectively attenuate protein oxidation, helping to preserve protein integrity and function under conditions of high oxidative stress. nih.gov
| Biomarker of Protein Damage | Effect of Stobadine Treatment in Diabetic Rats |
| Protein Carbonylation (PC) | Significant Decrease nih.gov |
| Advanced Oxidation Protein Products (AOPP) | Significant Decrease nih.gov |
| Protein Thiol Groups (P-SH) | Normalized Levels nih.gov |
Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide (B77818) Dismutase, Catalase)
The body's defense against oxidative stress involves a network of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. nih.gov Research suggests that Stobadine's protective effects may also involve the modulation of these enzymatic systems.
Synergistic Interactions with Other Antioxidants (e.g., Vitamin E, Trolox)
Stobadine's antioxidant efficacy can be significantly enhanced through synergistic interactions with other antioxidants. This cooperation is particularly evident with vitamin E and its water-soluble analog, Trolox. The antioxidant potency of Stobadine can be increased by its interaction with antioxidants that possess more negative redox potentials, such as vitamin E. scispace.com
This synergy has been demonstrated in diabetic rats, where the combination of Stobadine and vitamin E was significantly more effective in reducing the slowing of nerve conduction velocity than Stobadine monotherapy. scispace.com The combination therapy led to a near-complete amelioration of retinal lipid peroxidation markers in diabetic models, an effect not seen with either antioxidant alone. nih.gov
The interaction with Trolox is based on a reversible one-electron transfer reaction. The nitrogen-centered radical of Stobadine can react with Trolox to yield the parent Stobadine molecule and the phenoxyl-type radical of Trolox. nih.gov This reaction, in essence, allows Trolox to recycle Stobadine from its oxidized radical form, thereby restoring its antioxidant capacity. nih.govresearchgate.net It has been suggested that the high reactivity of Stobadine radicals may necessitate the presence of reducing antioxidants like vitamin E or vitamin C for Stobadine to exert its full antioxidant effects within complex physiological systems. nih.gov
| Antioxidant Combination | Experimental Model | Observed Synergistic Effect |
| Stobadine + Vitamin E | Streptozotocin-Diabetic Rats | Significantly attenuated the slowing of sciatic nerve conduction velocity. scispace.com |
| Stobadine + Vitamin E | Streptozotocin-Diabetic Rats | Resulted in almost complete amelioration of retinal malondialdehyde (MDA) levels. nih.gov |
| Stobadine + Trolox | In Vitro (Pulse Radiolysis) | Reversible one-electron transfer; Trolox regenerates Stobadine from its radical form. nih.govresearchgate.net |
Receptor Binding and Signaling Pathway Modulation by Stobadine
Alpha-1 Adrenergic Receptor (ADRA1) Antagonism and Downstream Signaling
Beyond its well-documented antioxidant properties, evidence suggests that Stobadine's pharmacological profile may include interactions with specific cell surface receptors. Research into structural modifications of Stobadine has indicated that the parent compound possesses α1-adrenolytic activity. nih.gov This suggests that Stobadine can act as an antagonist at alpha-1 adrenergic receptors (ADRA1).
Alpha-1 adrenergic receptors are G-protein-coupled receptors (GPCRs) that are primarily linked to the Gq family of G-proteins. guidetopharmacology.org Upon activation by endogenous agonists like epinephrine (B1671497) and norepinephrine, the Gq protein activates the enzyme phospholipase C (PLC). guidetopharmacology.org PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses, most notably smooth muscle contraction. guidetopharmacology.org
By acting as an antagonist, Stobadine would bind to the ADRA1 but fail to activate it, thereby blocking the binding of endogenous agonists and inhibiting this signaling cascade. This antagonism would prevent the Gq protein activation, the subsequent production of IP3 and DAG, and the release of intracellular calcium. The physiological consequence of this blockade is the relaxation of smooth muscle, which could contribute to the compound's observed effects in vascular and other tissues. nih.gov
Cellular Signaling Pathways Regulating Cell Survival and Apoptosis
Cellular homeostasis is maintained by a delicate balance between pro-survival and pro-apoptotic (cell death) signaling pathways. harvard.edu Apoptosis, or programmed cell death, is a crucial physiological process that eliminates damaged or unwanted cells. nih.govresearchgate.net This process can be initiated by two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. nih.govresearchgate.net Both pathways converge on the activation of a cascade of enzymes known as caspases, which are the executioners of cell death. researchgate.netyoutube.com
Conversely, cell survival is promoted by signaling molecules that can suppress apoptotic machinery. nih.gov A key pathway in mediating cell growth and blocking apoptosis is the PI3K/AKT signaling pathway. nih.gov AKT, a central protein in this pathway, can directly interfere with cell death processes by phosphorylating and regulating key apoptosis-regulatory proteins. nih.gov The interplay between these opposing signals determines the ultimate fate of a cell. harvard.edu Stobadine, primarily through its potent antioxidant properties, is understood to modulate these pathways. By mitigating oxidative stress, a known trigger for apoptosis, Stobadine can influence the cellular environment to favor survival. For instance, the apoptotic effect of agents like doxorubicin (B1662922) has been linked to the generation of reactive oxygen species (ROS), and antioxidants are known to be effective in preventing this induced apoptosis. nih.gov
Influence on Gene Expression Related to Oxidative Stress Response
Reactive oxygen species (ROS) can act as important signaling molecules and are key regulators of gene expression. nih.gov To counteract the damaging effects of excessive ROS, cells have evolved sophisticated defense mechanisms that involve the transcriptional activation of a battery of antioxidant and detoxification genes. nih.govmdpi.com A primary regulator of this response is the Keap1 (Kelch-like ECH-associated protein 1)/Nrf2 (NF-E2-related factor 2) signaling pathway. nih.gov Under normal conditions, Nrf2 is kept inactive by Keap1. However, upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of its target genes. nih.gov This action activates the expression of numerous protective enzymes, including those involved in glutathione (B108866) and thioredoxin antioxidant systems. nih.gov
As a potent antioxidant, Stobadine is capable of protecting against oxidative stress induced by agents such as cyclophosphamide (B585) and irradiation. nih.gov While direct studies detailing Stobadine's specific influence on the Nrf2 pathway are emerging, its demonstrated efficacy in diminishing biochemical changes associated with oxidative stress suggests it likely modulates these and other related gene expression pathways. nih.gov By scavenging free radicals, Stobadine reduces the primary stimulus for the prolonged or excessive activation of stress-response genes, thereby helping to restore cellular redox homeostasis.
Modulation of Caspase-Dependent Apoptotic Pathways (e.g., Caspase-9)
The intrinsic pathway of apoptosis is critically dependent on the activation of initiator caspases, with Caspase-9 playing a pivotal role. nih.gov Cellular stress signals converge on the mitochondria, leading to the release of cytochrome c, which then participates in the formation of a multi-protein complex called the apoptosome. nih.govresearchgate.net Procaspase-9 is recruited to this complex, where it is activated through dimerization and proteolytic processing. nih.gov Activated caspase-9 then proceeds to activate downstream executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell. nih.gov
Research has demonstrated that Stobadine can directly interfere with this process. In a model of doxorubicin-induced apoptosis in P815 mastocytoma cells, pretreatment with Stobadine significantly increased cell viability and decreased the rate of apoptosis. nih.gov This anti-apoptotic effect was confirmed to occur through a caspase-9-dependent pathway. The study showed that Stobadine inhibited the activity of both caspase-9 and the downstream effector caspase-3. nih.gov
Effect of Stobadine on Doxorubicin-Induced Apoptosis
| Treatment Group | Parameter Measured | Result | Reference |
|---|---|---|---|
| Doxorubicin-Treated P815 Cells | Apoptosis Rate | Increased | nih.gov |
| Stobadine Pretreatment + Doxorubicin | Cell Viability | Significantly Increased | nih.gov |
| Stobadine Pretreatment + Doxorubicin | Apoptosis Rate | Decreased | nih.gov |
| Stobadine Pretreatment + Doxorubicin | Caspase-9 Activity | Inhibited | nih.gov |
| Stobadine Pretreatment + Doxorubicin | Caspase-3 Activity | Inhibited | nih.gov |
Ion Channel Modulation by Stobadine
Nonselective Inhibition of Voltage-Operated Ion Channels in Excitable Cells
Voltage-gated ion channels are critical for generating and propagating electrical signals in excitable cells like neurons and muscle cells. nih.govyoutube.com These channels open and close in response to changes in the membrane potential, allowing the rapid flow of ions such as sodium (Na+), calcium (Ca2+), and potassium (K+). researchgate.net Stobadine has been identified as a nonselective inhibitor of these voltage-operated ion channels. sav.sk In studies using single neurons isolated from rat sensory ganglia, Stobadine was found to inhibit inward sodium and calcium currents, as well as both fast and slow components of outward potassium currents, in a concentration-dependent manner. sav.sk This broad-spectrum inhibitory action is comparable to that of local anesthetics like procaine (B135) and trimecaine, suggesting a common mechanism related to its physicochemical properties that allow it to interact with the channel proteins or the surrounding lipid membrane. sav.sk
Inward Sodium Current Inhibition
The inward sodium current (INa) is responsible for the rapid depolarization phase of the action potential in most excitable cells. nih.govmdpi.com Inhibition of this current leads to a decrease in neuronal excitability and can suppress the conduction of action potentials. sav.sk Research has shown that Stobadine effectively inhibits the inward sodium current in rat sensory neurons. sav.sk The inhibition is concentration-dependent, with a half-maximal inhibitory concentration (IC50) corresponding to a pD'2 value of 3.147 ± 0.030. sav.sk At concentrations between 1 and 3 mmol/l, Stobadine was capable of achieving full inhibition of the inward sodium current. sav.sk This property is a key contributor to its ability to inhibit synaptic transmission and axonal conduction. sav.sk
Inward Calcium Current Inhibition
Inhibitory Effect of Stobadine on Voltage-Operated Ion Currents
| Ion Current | Apparent Affinity Constant (pD'2) | Reference |
|---|---|---|
| Inward Sodium Current (INa) | 3.147 ± 0.030 | sav.sk |
| Fast Inactivating Potassium Current (IKf) | 3.089 ± 0.062 | sav.sk |
| Slow Non-inactivating Potassium Current (IKs) | 3.112 ± 0.084 | sav.sk |
| Inward Calcium Current (ICa) | 2.918 ± 0.059 | sav.sk |
Data from voltage-clamp studies on single neurons from rat sensory ganglia. The pD'2 represents the negative logarithm of the IC50 value. sav.sk
Potassium Outward Current Inhibition (Fast Inactivating and Slow Non-Inactivating Components)
Current scientific literature accessible through comprehensive searches does not provide specific details on the direct inhibitory effects of Stobadine on the fast inactivating and slow non-inactivating components of potassium outward currents in neurons under normal physiological conditions. While the compound's antioxidant and neuroprotective properties have been investigated, its specific interactions with voltage-gated potassium channels that mediate these currents have not been explicitly elucidated.
Impact on Neuronal Excitability
Stobadine's influence on neuronal excitability appears to be complex and may be linked to a general membrane-stabilizing effect. Research on isolated rat mast cells suggests that Stobadine possesses membrane-stabilizing properties, which could translate to effects on neuronal membranes. nih.gov By altering the physical properties of the lipid bilayer, Stobadine may indirectly affect the function of various embedded ion channels that are critical for generating and propagating action potentials. However, direct evidence from neuronal electrophysiology studies detailing specific changes in action potential threshold, amplitude, or firing frequency in response to Stobadine under normal physiological conditions is not extensively documented in the available literature.
Modulation of Synaptic Transmission and Axonal Conduction
Stobadine has been shown to modulate synaptic transmission, although much of the research has focused on its protective effects in pathological conditions such as hypoxia and ischemia. In studies on rat hippocampal slices exposed to hypoxia/reoxygenation, Stobadine improved the recovery of synaptic transmission. It is suggested that this neuroprotective activity might be related to an improved energetic state of the neurons.
Furthermore, long-term administration of Stobadine in rats has been observed to alter the levels of striatal dopamine (B1211576) and serotonin, as well as their metabolites. nih.gov These neurotransmitters play a crucial role in synaptic communication, and their altered levels suggest that Stobadine can modulate synaptic transmission through neurochemical mechanisms. However, the direct presynaptic or postsynaptic mechanisms, such as effects on neurotransmitter release, reuptake, or receptor interaction, have not been fully characterized. There is currently a lack of specific data on the direct effects of Stobadine on axonal conduction.
Alterations in Resting Membrane Potential
Studies on the cat superior cervical ganglion have indicated that Stobadine can induce dose-dependent changes in the resting membrane potential. At low doses, Stobadine was found to cause hyperpolarization, while higher doses led to depolarization and an inhibition of synaptic transmission. This dual effect suggests a complex interaction with the ion channels that are responsible for maintaining the resting membrane potential. The initial hyperpolarization could be due to an increase in potassium conductance or a decrease in sodium conductance, while the subsequent depolarization at higher concentrations may involve other ionic conductances.
Stobadine Interactions with Microsomal Enzyme Systems
Interaction with Hepatic Microsomal Cytochromes P450 (Type I Binding Sites)
Stobadine interacts with hepatic microsomal cytochromes P450, exhibiting characteristics of a Type I binding substrate. nih.gov This type of interaction is typical for compounds that bind to the hydrophobic substrate-binding site of the cytochrome P450 enzyme, leading to a spectral shift. In studies with liver microsomes from control and acetone-pretreated rats, Stobadine demonstrated a medium affinity and low capacity interaction with these Type I binding sites. nih.gov Conversely, in microsomes from phenobarbital-treated rats, a reverse Type I interaction of low affinity and low capacity was observed. nih.gov
Table 1: Interaction of Stobadine with Cytochrome P450 Isoforms
| Microsomal Source (Pretreatment) | Interaction Type | Affinity | Capacity |
|---|---|---|---|
| Control Rats | Type I | Medium | Low |
| Acetone-Pretreated Rats | Type I | Medium | Low |
| Phenobarbital-Pretreated Rats | Reverse Type I | Low | Low |
Despite this direct interaction, Stobadine has been found to only marginally affect the metabolism of aminopyrine (B3395922) and aniline (B41778), suggesting that its binding does not significantly compete with or inhibit the monooxygenase and peroxidase activities of the P450 enzyme system for these substrates. nih.gov
Influence on NADPH-Dependent H2O2 Production and Oxygen Consumption
The interaction of Stobadine with the microsomal enzyme system also leads to an increase in the production of hydrogen peroxide (H2O2) in an NADPH-dependent manner. nih.gov This effect is accompanied by a concurrent increase in oxygen consumption. This suggests that Stobadine can stimulate the oxidase function of cytochrome P450, leading to the "uncoupling" of the P450 catalytic cycle. In this uncoupled state, the enzyme consumes oxygen and NADPH but the oxygen is released as H2O2 instead of being incorporated into a substrate.
Table 2: Effect of Stobadine on Microsomal Respiration and H2O2 Production
| Parameter | Effect of Stobadine | Dependency |
|---|---|---|
| H2O2 Production | Increase | NADPH-dependent |
| Oxygen Consumption | Increase | Concomitant with H2O2 production |
Interestingly, at the same concentrations that stimulate the formation of H2O2, Stobadine was also found to prevent NADPH-induced microsomal lipid peroxidation. nih.gov This indicates that while Stobadine can promote the production of a reactive oxygen species (H2O2), its potent antioxidant and free radical scavenging properties likely counteract any potential pro-oxidant effects, resulting in a net protective effect against lipid peroxidation. nih.gov
Prevention of NADPH-Induced Microsomal Lipid Peroxidation
Stobadine has been identified as an effective inhibitor of lipid peroxidation in rat liver microsomes, particularly when this process is initiated by the iron/ADP/NADPH system. nih.gov The process of lipid peroxidation, a chain reaction of oxidative degradation of lipids, is a key indicator of oxidative stress. The efficacy of Stobadine in mitigating this process is often quantified by measuring the accumulation of thiobarbituric acid-reactive substances (TBARS) or by monitoring low-level chemiluminescence.
One of the key findings in the study of Stobadine's antioxidant activity is its dose-dependent protective effect. For instance, a concentration of 5 µM Stobadine was found to double the duration of the lag phase that precedes the rapid increase in chemiluminescence associated with lipid peroxidation. nih.gov This indicates a significant delay in the onset of oxidative damage to the microsomal membranes.
Interestingly, the antioxidant effect of Stobadine in microsomes appears to be contingent on the presence of vitamin E within the membrane. nih.gov In studies conducted on tocopherol-deficient microsomes, the inhibitory effect of Stobadine on lipid peroxidation was not observed. nih.gov This suggests a synergistic relationship between Stobadine and vitamin E, where Stobadine may act to regenerate vitamin E from its tocopheroxyl radical, thereby maintaining the membrane's primary defense against lipid peroxidation. The stereochemistry of Stobadine also plays a role in its efficacy, with the cis(-) isomer demonstrating the highest activity compared to the cis(+) and trans(rac) isomers, as well as its dehydro- (B1235302) or acetyl derivatives. nih.gov Furthermore, the stability and activity of Stobadine are enhanced in the presence of reducing agents such as NADPH or ascorbate (B8700270). nih.gov
| Parameter | Observation | Source |
| Inhibition of Lipid Peroxidation | Efficient inhibitor in rat liver microsomes treated with iron/ADP/NADPH. | nih.govnih.gov |
| Effect on Lag Phase | 5 µM Stobadine doubled the duration of the lag phase of chemiluminescence. | nih.gov |
| Dependence on Vitamin E | Antioxidant effect is not observed in tocopherol-deficient microsomes. | nih.gov |
| Active Isomer | The cis(-) isomer is the most effective form. | nih.gov |
| Influence of Reductants | Presence of NADPH or ascorbate protects from the loss of Stobadine. | nih.gov |
Effects on Monooxygenase and Peroxidase Modes of P450 Enzyme System Activity
The cytochrome P450 (P450) enzyme system is a critical component of xenobiotic metabolism, functioning through both monooxygenase and peroxidase pathways. Stobadine's interaction with this system has been investigated to understand its potential effects on drug metabolism.
Studies on rat liver microsomes have shown that Stobadine has a relatively marginal impact on the P450 enzyme system. nih.gov Specifically, it exhibits only a weak inhibitory effect on both NADPH-dependent and cumene (B47948) hydroperoxide-dependent aminopyrine N-demethylation and aniline hydroxylation in microsomes from control and phenobarbital-pretreated rats. nih.gov This suggests a limited interference with the monooxygenase and peroxidase activities of P450 under normal physiological conditions and upon induction with phenobarbital (B1680315).
However, the inhibitory potency of Stobadine towards aminopyrine N-demethylase activity was found to be approximately 10 times higher in microsomes from rats pretreated with acetone (B3395972). nih.gov Acetone is known to induce a specific isoform of cytochrome P450, suggesting that Stobadine's interaction with the P450 system may be isoform-specific.
Despite its direct interaction with microsomal P450, Stobadine does not significantly diminish its own potent antioxidant activity by stimulating the oxidase function of P450. nih.gov In fact, at concentrations that stimulate the production of hydrogen peroxide (H2O2), a byproduct of P450 activity, Stobadine was still found to prevent NADPH-induced microsomal lipid peroxidation. nih.gov
Detailed kinetic data, such as IC50 values for the inhibition of specific P450 activities, are not extensively reported in the available literature. The following table provides a qualitative summary of Stobadine's effects on the P450 enzyme system.
| P450 Activity | Stobadine's Effect | Experimental Conditions | Source |
| Aminopyrine N-demethylation | Weak inhibitory effect | Microsomes from control and phenobarbital-pretreated rats | nih.gov |
| Aniline hydroxylation | Weak inhibitory effect | Microsomes from control and phenobarbital-pretreated rats | nih.gov |
| Aminopyrine N-demethylase | ~10-fold higher inhibitory potency | Microsomes from acetone-pretreated rats | nih.gov |
| Overall Metabolism | Marginally affected aminopyrine and aniline metabolism | Both monooxygenase and peroxidase modes of action | nih.gov |
Preclinical Pharmacodynamics and Pharmacological Effects of Stobadine in in Vitro and in Vivo Animal Models
Research on Stobadine (B1218460) in Cardiovascular System Models
Stobadine has demonstrated significant protective effects in various models of cardiovascular disease. Its antioxidant properties are believed to be a key mechanism underlying its cardioprotective actions.
Ischemia-reperfusion (I/R) injury is a major contributor to the damage observed after events such as myocardial infarction. Research in isolated rat hearts has shown that Stobadine can mitigate the detrimental effects of I/R. In a Langendorff-perfused isolated rat heart model, 30 minutes of ischemia followed by 30 minutes of reperfusion induced significant cardiac injury, including arrhythmias and increased coronary perfusion pressure. The application of Stobadine (10⁻⁶ M) before and during reperfusion was found to prevent the full development of these deleterious effects. nih.gov The protective action of Stobadine in this model is attributed to its antioxidant properties. nih.gov
Further in vivo studies have substantiated these findings. In a canine model of global cerebral ischemia, which shares pathophysiological mechanisms with myocardial I/R, pretreatment with Stobadine (2 mg/kg) 30 minutes prior to a seven-minute ischemic insult resulted in significantly less damage to the microvasculature and neurons after 24 hours of reperfusion. nih.gov This included the preservation of endothelial cell structure, patency of microvessels, and reduced edema. nih.gov
Table 1: Effects of Stobadine on Myocardial Ischemia-Reperfusion Injury in Isolated Rat Hearts
| Parameter | Ischemia-Reperfusion (Control) | Ischemia-Reperfusion + Stobadine (10⁻⁶ M) |
|---|---|---|
| Arrhythmias | Severe, occurring in the first minutes of reperfusion. nih.gov | Deleterious effects prevented from fully developing. nih.gov |
| Coronary Perfusion Pressure | Significant increase starting after 15 minutes of reperfusion. nih.gov | Deleterious effects prevented from fully developing. nih.gov |
Hypoxia/reoxygenation (H/R) is an in vitro model that mimics the cellular stress of ischemia-reperfusion. Studies on synaptic transmission in rat hippocampal slices, a model of neuronal H/R injury, have shown that Stobadine can protect against the damaging effects of this process. When hippocampal slices were exposed to hypoxia, synaptic transmission failed. Upon reoxygenation, this failure was often irreversible in control slices. However, pretreatment with Stobadine (with a maximal effect at 3-30 µM) significantly improved the recovery of synaptic transmission, as measured by the amplitude of population spikes in CA1 neurons. nih.gov This suggests that Stobadine can preserve neuronal function in the face of hypoxic stress.
Table 2: Neuroprotective Effects of Stobadine in a Hippocampal Slice Hypoxia/Reoxygenation Model
| Treatment Group | Synaptic Transmission Recovery (Population Spike Amplitude) |
|---|---|
| Control (Hypoxia/Reoxygenation) | Irreversible failure in ~80-100% of slices. nih.gov |
| Stobadine (3-30 µM) + Hypoxia/Reoxygenation | Improved recovery of synaptic transmission. nih.gov |
Diabetic cardiomyopathy is a significant complication of diabetes, characterized by structural and functional changes in the heart muscle. Long-term dietary supplementation with Stobadine has been shown to attenuate these pathological changes in a streptozotocin-induced diabetic rat model. Over a 32-week period, Stobadine treatment reduced oxidative damage in the myocardial tissue, as indicated by decreased levels of conjugated dienes. nih.gov Furthermore, it helped to normalize the levels of key endogenous antioxidants, such as alpha-tocopherol (B171835) and coenzyme Q9, and reduced the elevated activity of superoxide (B77818) dismutase in the diabetic myocardium. nih.gov Electron microscopy revealed that Stobadine also attenuated angiopathic and atherogenic processes within the heart muscle of diabetic animals. nih.gov
Table 3: Effects of Long-Term Stobadine Supplementation on Diabetic Rat Myocardium
| Parameter | Diabetic Control | Diabetic + Stobadine |
|---|---|---|
| Plasma Cholesterol and Triglycerides | Significantly increased. nih.gov | Reduced. nih.gov |
| Myocardial Oxidative Damage (Conjugated Dienes) | Increased. nih.gov | Reduced. nih.gov |
| Myocardial Alpha-Tocopherol and Coenzyme Q9 | Significantly increased (compensatory). nih.gov | Reversed to near control values. nih.gov |
| Myocardial Superoxide Dismutase Activity | Markedly elevated. nih.gov | Reduced. nih.gov |
| Myocardial Ultrastructure (Angiopathy and Atherogenesis) | Pathological changes observed. nih.gov | Attenuated. nih.gov |
Disturbances in calcium homeostasis are a hallmark of diabetic cardiomyopathy, contributing to impaired cardiac contractility. nih.govzu.ac.ae While direct studies on the effect of Stobadine on calcium handling proteins like the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) or ryanodine (B192298) receptors in the diabetic heart are limited, research has shown that Stobadine can positively influence other aspects of ion homeostasis. In rats with streptozotocin-induced diabetes, there is a decrease in the activity of the cardiac Na+,K+-ATPase, an enzyme crucial for maintaining sodium and potassium gradients, which indirectly influences calcium levels. nih.gov Administration of Stobadine to these diabetic rats was found to dramatically improve the function of the cardiac Na+,K+-ATPase, particularly with regard to its handling of sodium ions. nih.gov This suggests that Stobadine may help to preserve the normal function of ion-regulating enzymes in the diabetic heart, which could contribute to a more stable intracellular ionic environment. However, further research is needed to specifically elucidate the effects of Stobadine on calcium homeostasis in diabetic cardiac tissues.
Neuroprotective Research of Stobadine
In addition to its cardioprotective effects, Stobadine has been investigated for its neuroprotective potential.
The hippocampus is a brain region particularly vulnerable to ischemic damage. In vitro studies using rat hippocampal slices have demonstrated the neuroprotective effects of Stobadine against hypoxia/reoxygenation-induced injury. In these models, exposure to hypoxic conditions leads to a failure of synaptic transmission, which is often irreversible upon reoxygenation. Pretreatment of hippocampal slices with Stobadine (at concentrations between 1 to 100 µM, with maximal effect at 3-30 µM) significantly improved the recovery of synaptic transmission following reoxygenation. nih.gov The primary measure of this recovery was the amplitude of the population spike in the CA1 region, which represents the synchronized firing of a population of neurons. Stobadine not only increased the average amplitude of the recovered population spikes but also decreased the number of slices that suffered irreversible damage. nih.gov Furthermore, Stobadine was shown to delay the decay of the population spike during the hypoxic period, suggesting an improved energetic state of the neurons in the treated tissue. nih.gov
In another study focusing on synaptic transmission in hippocampal CA1 neurons during hypoxia-reoxygenation, Stobadine (10 µM) applied during the hypoxic period significantly increased the likelihood of transmission recovery during reoxygenation. nih.gov In untreated preparations, transmission recovery was only 16.1% ± 12.7 of the control value after an 8-minute hypoxic insult, whereas in the presence of Stobadine, the recovery was 72.6% ± 21.8. nih.gov
Table 4: Effect of Stobadine on the Recovery of Population Spike Amplitude in Rat Hippocampal Slices After Hypoxia/Reoxygenation
| Treatment | Duration of Hypoxia | Recovery of Population Spike Amplitude (% of control) |
|---|---|---|
| Control | 8 minutes | 16.1% ± 12.7 nih.gov |
| Stobadine (10 µM) | 8 minutes | 72.6% ± 21.8 nih.gov |
Efficacy in In Vivo Animal Models of Brain Injury (e.g., Head Trauma, Carbon Tetrachloride-Induced Toxicity)
Stobadine has been evaluated in animal models of chemically-induced brain injury, particularly toxicity caused by carbon tetrachloride (CCl4). CCl4 is known to induce significant oxidative stress and cellular damage in multiple organs, including the brain. nih.gov
In studies using rat models, CCl4 administration was shown to induce morphologic damage and edema in brain cells. researchgate.net This toxicity is associated with a reduction in the activity of key antioxidant enzymes, including superoxide dismutase, catalase, glutathione (B108866) peroxidase, and glutathione S-transferase. researchgate.net Treatment with Stobadine demonstrated a protective effect by restoring the activities of catalase, superoxide dismutase, and glutathione S-transferase to near-control levels, although it did not normalize glutathione peroxidase activity to the same extent. researchgate.net These findings suggest Stobadine can mitigate some of the core biochemical disruptions caused by CCl4-induced neurotoxicity. researchgate.net While histopathological examination showed limited improvement in neuronal and neuroglial cell edema in the Stobadine-treated group, the normalization of crucial antioxidant enzymes points to a significant protective mechanism. researchgate.net
Beyond the brain, Stobadine also showed protective effects against systemic CCl4-induced damage. In rats, it protected erythrocyte membranes from injury by preventing lipid peroxidation and increasing the total content of membrane thiol groups. nih.gov However, it is noteworthy that in a model of CCl4-induced liver injury, Stobadine was found to be unable to protect liver cells from damage, indicating a degree of tissue-specific efficacy. researchgate.net
| Enzyme | Effect of CCl4 Administration | Effect of Stobadine Co-administration | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Reduced Activity | Activity approached control levels | researchgate.net |
| Catalase (CAT) | Reduced Activity | Activity approached control levels | researchgate.net |
| Glutathione S-Transferase (GST) | Reduced Activity | Activity approached control levels | researchgate.net |
| Glutathione Peroxidase (GPx) | Reduced Activity | Activity did not return to normal levels | researchgate.net |
Effects on Synaptic Transmission Recovery and Animal Survival Rates in Ischemia/Reperfusion
Stobadine has demonstrated significant protective effects in animal models of brain ischemia/reperfusion (I/R), leading to improved functional recovery and survival rates. In a canine model of global cerebral ischemia, pretreatment with Stobadine resulted in a striking increase in survival. nih.gov None of the seven dogs in the control group survived to 72 hours post-ischemia, whereas eight of the eleven dogs in the Stobadine-treated group survived this period. nih.gov This survival benefit was linked to the preservation of the blood-brain barrier, with treated animals showing significantly less damage to the endothelial lining and pericapillary structures, as well as reduced edema of astrocyte end-feet. nih.govnih.gov
In rat models of focal and incomplete cerebral ischemia, Stobadine also improved outcomes. When administered at the time of reperfusion, it exerted a neuroprotective effect, significantly reducing the size of the resulting infarct. nih.govnih.gov This neuroprotection was associated with a hastening of sensorimotor recovery. nih.gov The compound was found to be more effective at improving the survival of rats after ischemia than vitamin E. nih.gov
The mechanisms underlying these benefits include the protection of cerebral microcirculation and neurons from I/R injury. nih.gov Stobadine helps preserve the cellular shape of the endothelium, maintains the patency of microvessels, and preserves the fine structure of mitochondria. nih.gov At a functional level, in vitro studies on rat hippocampal slices subjected to hypoxia/reoxygenation showed that Stobadine improved the recovery of synaptic transmission. researchgate.net
Maintenance of Tissue Sulfhydryl Levels in Oxidative Stress Models
A key component of Stobadine's antioxidant action is its ability to preserve tissue levels of sulfhydryl groups (thiols), which are critical for cellular defense against oxidative damage. mdpi.com In various preclinical models of oxidative stress, Stobadine has been shown to counteract the depletion of these vital compounds.
In a model of CCl4-induced toxicity in rats, which is characterized by significant free radical injury, Stobadine treatment not only prevented lipid peroxidation but also led to an increased level of total membrane thiols in erythrocytes. nih.gov Similarly, in a model of cardiac oxidative stress induced by high doses of isoproterenol (B85558) in rats, Stobadine administration prevented the decrease in the content of protein sulfhydryl groups and glutathione. nih.gov
This effect has also been observed in models of chronic disease. In streptozotocin-induced diabetic rats, a condition associated with chronic oxidative stress, biochemical analysis of liver proteins revealed a significant decrease in protein thiols, total thiols, and non-protein thiols. agosr.com Treatment with Stobadine successfully normalized the levels of these sulfhydryl groups, improving the tissue's reductive capacity. agosr.com Furthermore, during brain ischemia/reperfusion, Stobadine was found to prevent the decrease of total thiols that typically occurs under these conditions. nih.gov
Prevention of Oxidative Stress-Induced Apoptosis in Neuronal Cells
Oxidative stress is a primary trigger for neuronal apoptosis, a form of programmed cell death implicated in various neurodegenerative conditions and acute brain injury. nih.gov While direct studies measuring specific apoptotic markers like caspases following Stobadine treatment were not identified, its potent neuroprotective effects in models of severe oxidative stress strongly suggest an anti-apoptotic action.
In a canine model of global cerebral ischemia and reperfusion, a condition known to induce widespread neuronal apoptosis, treatment with Stobadine resulted in ischemic neuronal changes being observed less frequently compared to the control group. nih.gov This finding of reduced neuronal damage and death points towards an inhibition of the apoptotic cascade. The protective mechanism is linked to Stobadine's ability to scavenge free radicals and protect the integrity of neuronal and mitochondrial membranes. nih.gov By preventing initial oxidative damage and preserving mitochondrial function, Stobadine likely interferes with key upstream events in the apoptotic pathway, such as the release of cytochrome c, which is a critical step in activating cell death machinery. nih.gov
Attenuation of Neurovascular Deficits in Diabetic Neuropathy Models
Stobadine has shown therapeutic potential in animal models of diabetic neuropathy, a common complication of diabetes characterized by nerve damage and neurovascular deficits. nih.gov Hyperglycemia-induced oxidative stress is a major contributor to the etiology of this condition. researchgate.net
In a Wistar rat model of mild diabetes induced by streptozotocin (B1681764), the efficacy of Stobadine was evaluated and compared to the established antioxidant α-lipoic acid. researchgate.net Diabetic neuropathy was assessed by measuring motor nerve conduction velocity (NCV). The study found that treatment with Stobadine produced a significant positive effect on NCV, partially preventing nerve dysfunction. researchgate.net Notably, the beneficial effect of Stobadine on NCV was comparable to that achieved with a high-dose α-lipoic acid treatment. researchgate.net
The compound's efficacy in this context is likely related to its broad antioxidant properties and its demonstrated vascular protective effects. nih.govagosr.com By mitigating oxidative stress and protecting endothelial function, Stobadine can address the underlying pathological processes that lead to neurovascular deficits in diabetes.
| Parameter | Diabetic Control Group | Stobadine-Treated Group | α-Lipoic Acid-Treated Group | Reference |
|---|---|---|---|---|
| Effect on Motor NCV | Significant Deficit | Significant improvement, comparable to ALA | Significant improvement | researchgate.net |
Radioprotective Effects in Cellular and Animal Models
Stobadine has been shown to exert radioprotective effects, mitigating the damaging impact of ionizing radiation in both cellular and animal models. This protection is primarily attributed to its potent radical-scavenging and antioxidant properties. nih.gov
In vivo studies using ICR mice demonstrated that oral pretreatment with Stobadine offered protection against the harmful effects of whole-body irradiation with Cobalt-60 (60Co). nih.gov The compound significantly diminished the biochemical changes associated with irradiation-induced oxidative stress. nih.gov Further research utilizing the mouse micronucleus test confirmed Stobadine's radioprotective action. nih.govdntb.gov.ua The micronucleus test assesses chromosomal damage, and Stobadine's ability to reduce the frequency of radiation-induced micronuclei indicates a genoprotective effect. nih.gov
The timing of administration appears to be crucial; the protective effects were observed with pretreatment, while post-treatment was ineffective. nih.gov This suggests that Stobadine acts by scavenging the initial burst of reactive oxygen species generated by radiation, thereby preventing subsequent damage to cellular macromolecules like DNA. nih.gov
Stobadine Research in Ocular System Models
Based on a review of available scientific literature, there is a lack of specific published research investigating the preclinical pharmacodynamics or pharmacological effects of Stobadine in animal or in vitro models of the ocular system. While numerous animal models exist to study ophthalmic conditions such as dry eye syndrome, glaucoma, and retinopathies, studies specifically employing these models to evaluate the efficacy or mechanisms of Stobadine have not been reported. nih.govnih.govresearchgate.netmdpi.com
Effects on Experimental Diabetic Cataract Development
In studies utilizing streptozotocin-induced diabetic rat models, long-term treatment with Stobadine demonstrated a significant delay in the development of advanced-stage cataracts. nih.govmdpi.com Research comparing Stobadine with other antioxidants, such as vitamin E and butylated hydroxytoluene (BHT), found that Stobadine was notably effective. nih.gov In these experimental models, the appearance of advanced cataracts (Stage III and IV) in untreated diabetic rats was apparent after 10 weeks. nih.gov Treatment with Stobadine postponed the formation of these advanced stages by approximately 6 weeks. nih.gov By the end of the 18-week experimental period, the visual cataract score was significantly lower in the diabetic group treated with Stobadine compared to the untreated diabetic group. nih.govmdpi.com This anticataract action was observed without affecting the glycemic state or body weight of the animals. nih.gov
Table 1: Effect of Stobadine on the Progression of Advanced Stage Diabetic Cataracts in Rats The following table summarizes the observed delay in the onset of advanced cataracts (Stage III & IV) in diabetic rats treated with different antioxidants compared to an untreated diabetic group.
| Treatment Group | Onset of Advanced Cataracts (Stage III & IV) | Delay in Progression vs. Untreated |
| Untreated Diabetic | 10 Weeks | N/A |
| Stobadine | 16 Weeks | 6 Weeks |
| Vitamin E | 14 Weeks | 4 Weeks |
| BHT | 14 Weeks | 4 Weeks |
Protection of Lens Protein Oxidation
Stobadine has shown protective effects against the oxidative modification of lens proteins, a key process in the formation of cataracts. researchgate.net Biochemical analysis of eye lens proteins from diabetic animals revealed a significant decrease in sulfhydryl groups and an increase in carbonyl groups, which are markers of oxidative protein damage. nih.govmdpi.com While dietary supplementation with Stobadine did not significantly reverse these specific markers in the total lens proteins of diabetic animals, it demonstrated a significant systemic antioxidant effect by attenuating plasma levels of malondialdehyde, an index of lipid peroxidation. nih.govmdpi.com
In vitro studies further support the protective role of Stobadine. researchgate.net In experiments modeling free radical-mediated cataractogenesis, peroxyl radicals were used to induce oxidative modification of rat eye lens proteins. researchgate.net This process led to protein precipitation, aggregation, cross-linking, and the formation of protein-free carbonyls. researchgate.net The presence of Stobadine significantly inhibited the aggregation and cross-linking of these lens proteins, as well as the generation of carbonyls, demonstrating its efficacy as a chain-breaking antioxidant in protecting against protein oxidation. researchgate.net
Renal System Research on Stobadine
Attenuation of Pathological Changes in Diabetic Kidney Models
Research in streptozotocin-induced diabetic rat models has shown that long-term dietary supplementation with Stobadine can attenuate histochemical changes in the kidney tissue associated with diabetic nephropathy. nih.gov In these models, the diabetic state leads to a marked decrease in the activity of several key renal enzymes. nih.gov Stobadine treatment was found to mitigate these pathological changes. nih.gov Specifically, diabetes was shown to decrease the activity of enzymes crucial for kidney function, and Stobadine treatment helped to counteract these effects. nih.gov
Table 2: Effect of Stobadine on Renal Enzyme Activity in Diabetic Rats This table shows the observed changes in kidney enzyme activities in diabetic rats and the effect of Stobadine treatment.
| Enzyme | Effect of Diabetes | Effect of Stobadine Treatment in Diabetic Models |
| 5'-nucleotidase | Markedly Decreased | Attenuated the decrease |
| K+-dependent p-nitrophenylphosphatase | Markedly Decreased | Attenuated the decrease |
| ATPase | Markedly Decreased | Attenuated the decrease |
| Mitochondrial succinic dehydrogenase | Markedly Decreased | Attenuated the decrease |
| Beta-hydroxybutyrate dehydrogenase | Moderately Increased | Attenuated the increase |
| Alkaline phosphatase | No Change | No Change |
Antioxidative Effects in Kidney Ischemia-Reperfusion
Stobadine has demonstrated a protective effect against renal ischemia-reperfusion (I/R) injury in rat models, primarily through its antioxidative and radical-scavenging activities. researchgate.net I/R injury causes a significant increase in markers of oxidative stress, such as malondialdehyde (MDA), and a decrease in antioxidants like glutathione (GSH) in both serum and kidney tissue. researchgate.net Treatment with Stobadine at the beginning of reperfusion significantly attenuated the rise in MDA levels and the depletion of GSH. researchgate.net Furthermore, Stobadine treatment was shown to lessen the morphological damage and reduce the high P-selectin immunoreactivity that occurs secondary to renal I/R injury. researchgate.net
Studies on a Stobadine derivative also highlight its protective antioxidative effects. nih.gov In experiments involving I/R of rat kidney tissue, treatment with the derivative led to a significant decrease in MDA levels and an increase in total antioxidative capacity. nih.gov The treatment also produced significant changes in the catalytic activity of key antioxidant enzymes. nih.gov
Table 3: Antioxidative Effects of Stobadine in Kidney Ischemia-Reperfusion Models The table outlines the impact of Stobadine and its derivatives on key biomarkers of oxidative stress following renal ischemia-reperfusion.
| Biomarker | Effect of Ischemia-Reperfusion (I/R) | Effect of Stobadine Treatment |
| Malondialdehyde (MDA) | Significant Increase | Significant Decrease/Attenuation of Increase |
| Glutathione (GSH) | Significant Decrease | Attenuation of Decrease |
| Total Antioxidative Capacity (AOC) | N/A | Significant Increase |
| Superoxide Dismutase (SOD) | N/A | Statistically Significant Decrease |
| Glutathione Peroxidase (GPx) | N/A | Statistically Significant Increase |
Stobadine in Metabolic and Endocrine System Research
Reduction of Plasma Lipid Levels in Diabetic Animal Models
In studies using in vivo models of streptozotocin-induced diabetes, Stobadine treatment has been reported to reduce plasma cholesterol and triglyceride levels in the diabetic animals. researchgate.net This suggests a beneficial effect on the dyslipidemia commonly associated with diabetes. Furthermore, Stobadine supplementation in diabetic animals significantly attenuated plasma levels of malondialdehyde, a key indicator of systemic oxidative damage and lipid peroxidation. nih.govmdpi.com
Beneficial Effects on Leukocyte Function in Diabetic States
Research into the effects of stobadine on leukocyte function in diabetic conditions has explored its potential to modulate the altered activity of these immune cells. In experimental models of diabetes, changes in leukocyte behavior, such as increased adherence and altered phagocytic capacity, contribute to the vascular complications associated with the disease. Stobadine's antioxidant and membrane-stabilizing properties are thought to underlie its beneficial effects in this context.
Studies have suggested that by mitigating oxidative stress, a key factor in the pathogenesis of diabetic complications, stobadine may help normalize leukocyte function. This includes potentially reducing the excessive activation and interaction of leukocytes with the vascular endothelium, a process that is implicated in the development of atherosclerosis and other vascular pathologies in diabetes. The administration of stobadine to diabetic animals may help stabilize leukocyte membranes, thereby attenuating their interaction with the endothelial lining of blood vessels. portico.org This protection of endothelial cell integrity can, in turn, reduce the inflammatory processes that are characteristic of diabetic vasculopathy. portico.org
Attenuation of Endothelial Injury and Restoration of Endothelium-Mediated Relaxation
Stobadine has demonstrated significant protective effects against endothelial injury and dysfunction in various preclinical models. The vascular endothelium is a critical regulator of vascular tone, and its injury is a key event in the development of cardiovascular diseases. mdpi.com One of the primary mechanisms of stobadine's action is its ability to counteract ischemia/reperfusion (I/R) injury, a major cause of endothelial damage. nih.gov
In a study involving male rats, I/R injury was induced by occluding the abdominal aorta. This procedure resulted in a decreased relaxant response to acetylcholine, a hallmark of endothelial injury. nih.gov The injury was also associated with ultrastructural changes in endothelial and smooth muscle cells, particularly in the mitochondria, and a significant increase in lipid peroxidation. nih.govscispace.com Pre-treatment with stobadine was found to protect the aorta against this I/R-induced decrease in endothelium-dependent relaxation. nih.gov It also prevented the mitochondrial damage and the increase in lipid peroxidation, suggesting its protective effects are linked to its antioxidant properties. nih.govscispace.com Dietary supplementation with stobadine in streptozotocin-diabetic rats also prevented the development of aortic dysfunction. portico.org
Table 1: Effect of Stobadine on Ischemia/Reperfusion (I/R) Injury in Rat Aorta
| Parameter | Control | Ischemia/Reperfusion (I/R) | I/R + Stobadine |
|---|---|---|---|
| TBARS Concentration (nmol/mg protein) | 0.97 ± 0.03 | 2.57 ± 0.06 | 1.91 (approx.) |
| Acetylcholine-Induced Relaxation (%) | Normal | 5.59 ± 2.36 | 34.74 ± 3.68 |
Data sourced from studies on rat abdominal aorta subjected to 18 hours of ischemia and 30 minutes of reperfusion. nih.govscispace.com
Protection Against Alloxan-Induced Hyperglycemia
Stobadine has been shown to exert a protective effect in models of chemically-induced diabetes. Alloxan (B1665706) is a chemical that selectively destroys insulin-producing pancreatic beta cells, leading to hyperglycemia, and this model is often used to study free radical pathology. nih.govfrontiersin.org
In a study using an alloxan-induced hyperglycemia model in mice, stobadine demonstrated a potent ability to suppress the rise in blood glucose levels. nih.gov When administered prior to the alloxan injection, stobadine showed a dose-dependent protective effect against the development of hyperglycemia. nih.gov This protective action is considered consistent with stobadine's efficacy as a scavenger of hydroxyl radicals, which are implicated in the toxic mechanism of alloxan. nih.gov
Table 2: Dose-Dependent Protective Effect of Stobadine on Alloxan-Induced Hyperglycemia in Mice
| Treatment Group | Blood Glucose Concentration (72 hr post-alloxan) |
|---|---|
| Alloxan Only | High (Hyperglycemic) |
| Stobadine (7.5 mg/kg) + Alloxan | Reduced Hyperglycemia |
| Stobadine (15 mg/kg) + Alloxan | Further Reduced Hyperglycemia |
| Stobadine (30 mg/kg) + Alloxan | Significantly Reduced Hyperglycemia |
| Stobadine (60 mg/kg) + Alloxan | Efficient Suppression of Hyperglycemia |
This table illustrates the dose-dependent trend observed in the study. nih.gov
Inhibition of Doxorubicin-Induced Apoptosis in Specific Cell Lines
Doxorubicin (B1662922) is a widely used and effective chemotherapeutic agent, but its clinical application is limited by cardiotoxicity, which is partly mediated by the induction of apoptosis. nih.goveuropeanreview.org The generation of reactive oxygen species (ROS) is linked to doxorubicin's apoptotic effect. nih.gov Research has investigated the potential of antioxidants like stobadine to prevent this unwanted cell death.
In a study using P815 mastocytoma cells, pretreatment with stobadine was found to significantly increase cell viability and decrease the rate of doxorubicin-induced apoptosis. nih.gov The anti-apoptotic effect of stobadine was confirmed by the inhibition of caspase-3 and caspase-9 activities, key enzymes in the apoptotic cascade. nih.gov This finding suggests that stobadine interferes with the caspase-9 dependent pathway of apoptosis initiated by doxorubicin. The antioxidative effects of stobadine in this model were comparable to those of the well-known antioxidant, N-acetyl-l-cysteine. nih.gov
Table 3: Effect of Stobadine on Doxorubicin-Induced Apoptosis in P815 Cells
| Treatment | Cell Viability | Apoptosis Rate |
|---|---|---|
| Doxorubicin Only | Decreased | Increased |
| Stobadine + Doxorubicin | Significantly Increased | Decreased |
Flow cytometric analyses were used to determine the effects. nih.gov
Antimutagenic Properties of Stobadine
Stobadine has demonstrated notable antimutagenic properties, offering protection against DNA damage induced by both chemical agents and radiation. nih.gov Its mechanism of action is believed to involve the scavenging of reactive oxygen species and potentially the induction of metabolic enzymes that can detoxify mutagens. nih.gov
Reduction of Mutagenic Effects Induced by Chemical Agents (e.g., Cyclophosphamide (B585), MNNG)
Stobadine has been tested against potent chemical mutagens such as cyclophosphamide and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). nih.gov Cyclophosphamide is an anticancer drug that requires metabolic activation to exert its effects, which include mutagenicity. oup.com
In vivo experiments using the micronucleus test in ICR mice showed that oral pretreatment with stobadine significantly decreased the mutagenic effect of cyclophosphamide in a concentration-dependent manner. nih.govnih.gov A protective effect was also confirmed in the fetuses of cyclophosphamide-treated mice, indicating transplacental protection. nih.govnih.gov The finding that stobadine was ineffective when administered after the mutagen suggests that its protective action occurs during the initiation phase of mutagenesis, likely through a radical-scavenging mechanism. nih.govoup.com
In vitro studies using V79 cells demonstrated that stobadine could reduce gene mutations and micronuclei induced by MNNG. The effect was most prominent when stobadine was given as a pretreatment before exposing the cells to the mutagen. nih.gov
Table 4: Effect of Stobadine Pretreatment on Cyclophosphamide-Induced Micronuclei in Mice
| Treatment Group | Frequency of Micronucleated Reticulocytes |
|---|---|
| Cyclophosphamide Only | Significantly Increased |
| Stobadine (Low Dose) + Cyclophosphamide | Reduced Frequency |
| Stobadine (Medium Dose) + Cyclophosphamide | Further Reduced Frequency |
| Stobadine (High Dose) + Cyclophosphamide | Most Pronounced Decrease |
The protective effect was observed to be concentration-dependent. nih.gov
Protective Effects in Radiation-Induced Mutagenesis (e.g., Co60-Irradiation)
Beyond chemical mutagens, stobadine has also shown radioprotective effects. Ionizing radiation, such as that from a Cobalt-60 (Co60) source, is a well-known mutagen that can induce oxidative stress and damage cellular components. nih.goviiaglobal.com
In experiments with ICR mice exposed to whole-body Co60 irradiation, pretreatment with stobadine significantly diminished the biochemical changes associated with oxidative stress. nih.gov Specifically, irradiation caused a significant increase in the activity of lysosomal enzymes, acid phosphatase and N-acetyl-beta-D-glucosaminidase, in the spleen. Stobadine pretreatment effectively attenuated this increase. nih.gov These results indicate that stobadine can protect mice against radiation-induced oxidative stress and mutagenesis. nih.govnih.gov
Table 5: Protective Effect of Stobadine on Lysosomal Enzyme Activity in Spleen of Co60-Irradiated Mice
| Treatment | Acid Phosphatase Activity | N-acetyl-beta-D-glucosaminidase Activity |
|---|---|---|
| Control | Baseline | Baseline |
| Co60-Irradiation | Significantly Increased | Significantly Increased |
| Stobadine + Co60-Irradiation | Significantly Diminished Increase | Significantly Diminished Increase |
Enzyme activities were measured as an indicator of oxidative stress. nih.gov
Other Pharmacodynamic Effects Investigated (Preclinical)
Beyond its primary characterization, preclinical research has explored other notable pharmacodynamic properties of Stobadine. These investigations have shed light on its influence on cardiac rhythm, muscle function, and gastric mucosal integrity.
Stobadine has demonstrated notable antidysrhythmic properties in preclinical models, particularly in the context of cardiac ischemia and reperfusion injury. A key study utilizing isolated rat hearts subjected to ischemia followed by reperfusion observed that Stobadine was effective in preventing the development of dysrhythmias that typically occur upon the restoration of blood flow. nih.gov
In this in vitro model, reperfusion of the ischemic heart tissue consistently induced cardiac dysrhythmias. nih.gov However, the administration of Stobadine prior to and during the reperfusion phase significantly mitigated these effects. The protective action of Stobadine in this context is thought to be linked to its potent antioxidant properties, which likely counteract the damaging effects of oxidative stress that are a hallmark of reperfusion injury. nih.gov
Further supporting its role as a cardioprotective agent with antiarrhythmic effects, Stobadine has been identified as a gamma-carboline compound with the potential to protect the myocardium. nih.gov While the precise electrophysiological mechanisms require more detailed investigation, its ability to prevent ischemia-reperfusion-induced dysrhythmias in preclinical models is a significant finding.
Table 1: Antidysrhythmic Effects of Stobadine in an Isolated Rat Heart Model
| Experimental Condition | Observed Effect | Postulated Mechanism |
|---|---|---|
| Ischemia/Reperfusion | Induction of dysrhythmias | Oxidative stress |
| Stobadine Pre-treatment | Prevention of dysrhythmias | Antioxidant properties |
A comprehensive review of the available preclinical scientific literature did not yield specific studies investigating the myorelaxant actions of Stobadine. While one study noted "sedated behaviour" in rats at high doses during a reproductive toxicity study, this is not a direct or specific measure of muscle relaxant effects. Therefore, there is currently a lack of direct preclinical evidence to support or refute a myorelaxant action for Stobadine.
Preclinical studies in animal models have provided evidence for the antiulcerogenic activity of Stobadine, demonstrating its protective effects against gastric lesions induced by different ulcerogenic agents and conditions.
In a notable in vivo study, Stobadine was shown to inhibit the formation of stomach ulcers induced by the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in a dose-dependent manner. nih.gov The mechanism behind this protective effect appears to be, at least in part, due to the inhibition of gastric acid secretion. nih.gov However, it is important to note that in the same study, Stobadine was found to be ineffective against the direct necrotizing action of ethanol (B145695) on the gastric mucosa. nih.gov
Another significant finding comes from a study investigating the effects of Stobadine on gastric mucosal injury following ischemia and reperfusion. In a rat model where the celiac artery was clamped to induce ischemia, subsequent reperfusion led to significant gastric mucosal lesions and increased microvascular permeability. nih.gov Oral pretreatment with Stobadine was found to significantly reduce the development of these gastric lesions and attenuate the changes in vascular permeability. nih.gov
These findings suggest that Stobadine exerts its antiulcerogenic effects through multiple mechanisms, including the inhibition of gastric acid secretion and the protection of the gastric mucosa from ischemia/reperfusion-induced injury.
Table 2: Antiulcerogenic Effects of Stobadine in Preclinical Models
| Ulcer Model | Stobadine's Effect | Key Findings |
|---|---|---|
| Indomethacin-induced ulcers (in vivo) | Dose-dependent inhibition of ulcer formation. nih.gov | Inhibition of gastric acid secretion is a likely contributing factor. nih.gov |
| Ethanol-induced gastric necrosis (in vivo) | Ineffective in preventing direct necrotizing action. nih.gov | |
| Ischemia/Reperfusion-induced gastric injury (in vivo) | Significantly decreased development of gastric mucosal lesions and vascular permeability. nih.gov | Protective against ischemia/reperfusion-induced damage. nih.gov |
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Stobadine and Its Analogs
Influence of Structural Alterations on Stobadine's Antioxidant Activity
The spatial arrangement of substituents on the stobadine (B1218460) molecule plays a critical role in its antioxidant capacity. Stereoisomerism, in particular, has been shown to be a key determinant of its effectiveness. Studies have demonstrated that the cis(-) isomer of stobadine is the most potent form in inhibiting lipid peroxidation. pjps.pk In contrast, the cis(+) and trans(rac) isomers exhibit reduced activity. pjps.pk This stereoselectivity suggests that the specific three-dimensional conformation of the molecule is crucial for its interaction with lipid membranes and its ability to intercept and neutralize radical species.
Beyond stereochemistry, the nature of the substituents on the pyridoindole ring system also influences antioxidant activity. For instance, methylation of the indolic nitrogen or the introduction of other functional groups can alter the electronic properties and steric hindrance around the active antioxidant center, thereby affecting its radical scavenging potential.
Aromatization Effects on Pyridoindole Skeleton and Antioxidant Activity
The degree of saturation in the pyridoindole ring system is a critical factor governing stobadine's antioxidant properties. Aromatization of the pyridoindole skeleton, as seen in the analog dehydrostobadine, leads to a decrease in antioxidant activity. nih.gov This reduction in efficacy is attributed to the alteration of the electronic environment of the indolic nitrogen, which is believed to be the primary site of radical scavenging. The saturated heterocyclic ring in stobadine allows for the formation of a stable nitrogen-centered radical upon donation of a hydrogen atom to a free radical. sciforum.net Aromatization delocalizes the electrons of the indolic nitrogen into the aromatic system, making the hydrogen atom less available for donation and destabilizing the resulting radical.
The following table provides a comparison of the antioxidant activity of stobadine and its aromatized analog, dehydrostobadine, highlighting the impact of this structural change.
| Compound | Antioxidant Activity Assay | Result | Reference |
| Stobadine | Inhibition of lipid peroxidation | More active | pjps.pk |
| Dehydrostobadine | Inhibition of lipid peroxidation | Less active | pjps.pk |
| Stobadine | DPPH radical scavenging | IC50 = 25.3 µM | researchgate.net |
| Dehydrostobadine | DPPH radical scavenging | IC50 = 45.7 µM | researchgate.net |
Impact of N-Acetylation on Indolic Nitrogen and Radical Scavenging
The indolic nitrogen atom is fundamental to the radical scavenging mechanism of stobadine. Chemical modification of this nitrogen, such as through N-acetylation, has a profound impact on its antioxidant activity. Studies have shown that N-acetylated stobadine completely loses its ability to scavenge peroxyl radicals. nih.gov This is because the acetyl group withdraws electron density from the nitrogen atom and sterically hinders the donation of the hydrogen atom, which is the initial step in the radical scavenging process. This finding provides strong evidence for the direct involvement of the indolic N-H group in the antioxidant action of stobadine and its active analogs. nih.gov The formation of a stable nitrogen-centered radical is a key feature of its antioxidant capacity, and blocking this site through acetylation effectively deactivates the molecule as a radical scavenger. nih.govsciforum.net
QSAR Modeling for Antioxidant Efficacy of Stobadine and Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For stobadine and its derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their antioxidant efficacy.
In a 2D-QSAR analysis of 19 hexahydropyridoindoles, a class to which stobadine belongs, researchers established statistically significant models that could predict antioxidant activity. digitellinc.com The study correlated the pIC50 values, a measure of antioxidant potency, with five specific molecular descriptors calculated using DRAGON software. digitellinc.com The resulting models demonstrated good predictive power, indicating that properties such as molecular size, shape, and electronic features are important for the antioxidant activity of these compounds. digitellinc.com Such QSAR models serve as valuable tools for the rational design of novel pyridoindole derivatives with enhanced antioxidant properties, allowing for the in silico screening of potential candidates before their synthesis and biological testing.
In Silico Modeling and Ligand-Receptor Docking Studies for Stobadine Analogs
In silico modeling and ligand-receptor docking are powerful computational techniques used to investigate the interactions between small molecules like stobadine and biological macromolecules at the atomic level. While specific docking studies focusing solely on stobadine with antioxidant enzymes are not extensively reported in the reviewed literature, the principles of this methodology are widely applied in antioxidant research to elucidate mechanisms of action.
These studies typically involve docking a library of compounds into the active site of a target protein, such as an antioxidant enzyme, to predict their binding affinity and orientation. For instance, molecular docking has been used to study the interaction of various indole (B1671886) derivatives with human antioxidant enzymes. In one such study, a potent tryptamine (B22526) derivative showed a good binding score and favorable interactions with the target human antioxidant enzyme (PDB code: 3MNG), which helped to validate its biological activity. pjps.pk
Preclinical Pharmacokinetics and Metabolism of Stobadine
Absorption and Tissue Distribution of Stobadine (B1218460) in Animal Models
Studies in small laboratory animals, including rats, dogs, and rabbits, have utilized techniques such as radiometric methods with 3H-labeled Stobadine, spectrofluorometry, and chromatographic separation methods (TLC, HPLC, GLC, GC-MS) to investigate the absorption and distribution of the drug. sav.sknih.gov These methods allow for the determination of both the total radioactivity (representing parent drug and metabolites) and the concentration of the parent drug itself. sav.sk
Gastrointestinal Absorption Characteristics
Stobadine has been shown to be readily absorbed from the gastrointestinal tract in animal models. researchgate.net The absorption characteristics can vary depending on the salt form administered. Studies in dogs comparing Stobadine dihydrochloride (B599025) and dipalmitate found that an orally applied solution of the dihydrochloride salt was absorbed quickly, suggesting rapid passage through the stomach into the intestine. sav.sk The dipalmitate form, administered as a powder, resulted in a smaller peak concentration and potentially slower absorption compared to the dihydrochloride solution. sav.sk The balanced lipo-hydrophilic properties of Stobadine are thought to contribute to its ready absorption. researchgate.net
Time to Peak Plasma Concentrations in Various Animal Species
The time to reach peak plasma concentration (tpeak or Tmax) for Stobadine varies depending on the animal species and the specific formulation administered. In dogs, following oral administration of a solution of Stobadine dihydrochloride (5.0 mg/kg), the peak plasma concentration (cpeak) of 1770 ng/mL was reached at 1.0 hour. sav.sk For Stobadine dipalmitate administered as a powder at the same dose in dogs, the cpeak was lower (1040 ng/mL) and occurred later, at 2 hours. sav.sk In rats, after oral administration, Stobadine achieves peak plasma concentrations within 1–2 hours.
Here is a summary of time to peak plasma concentrations in selected animal studies:
| Species | Formulation | Dose (mg/kg) | Tpeak (hours) | Cpeak (ng/mL) | Reference |
| Dog | Dihydrochloride (Sol.) | 5.0 | 1.0 | 1770 | sav.sk |
| Dog | Dipalmitate (Powder) | 5.0 | 2.0 | 1040 | sav.sk |
| Rat | Not specified | Not specified | 1-2 | Not specified |
Organ-Specific Distribution (e.g., Cardiac, Hepatic, Pulmonary, Cerebral)
Stobadine demonstrates widespread tissue distribution in animal models. frontiersin.org Following intravenous administration in rats, significant tissue distribution has been observed in organs such as the heart, liver, lung, and brain. frontiersin.org Radiograms in rats 5 minutes after intravenous administration of 3H-Stobadine dihydrochloride showed distribution of the labeled drug in various tissues. sav.sk Studies have specifically noted a high affinity for cardiac and hepatic tissues in rats.
Half-Life Determination in Animal Models
The half-life of Stobadine has been determined in various animal models, with values varying based on the administration route and species. In rats, the terminal elimination half-life (t1/2elim) after intravenous bolus administration of 3H-Stobadine dihydrochloride (2.0 mg/kg) was reported as 85.6 minutes. sav.sk In another study with repeated oral administration in rats, the calculated t1/2elim was 78 ± 7.5 minutes. sav.sk Research involving pharmacokinetic assessments in rat models following intravenous administration indicated a half-life of approximately 78 minutes. Absorption half-lives (t1/2abs) have also been determined for oral administration in dogs, with values of 24 ± 2.5 minutes for Stobadine dihydrochloride and 32 ± 4.6 minutes for Stobadine dipalmitate. sav.sk
Here is a summary of half-life data in selected animal studies:
| Species | Administration Route | Parameter | Value | Reference |
| Rat | Intravenous bolus | t1/2elim | 85.6 min | sav.sk |
| Rat | Oral (repeated) | t1/2elim | 78 ± 7.5 min | sav.sk |
| Rat | Intravenous | Half-life | Approx. 78 min | |
| Dog | Oral | t1/2abs | 24 ± 2.5 min | sav.sk |
| Dog | Oral | t1/2abs | 32 ± 4.6 min | sav.sk |
Brain Uptake Studies
Studies have investigated the ability of Stobadine to cross the blood-brain barrier in animal models. The established brain uptake index for Stobadine in rats was found to be 78 ± 2.9%. sav.sk This index suggests that Stobadine passes relatively readily across the blood-brain barrier, indicating that a substantial amount of the parent drug could potentially reach the brain tissue. sav.skresearchgate.net
Distribution into Lipid Compartments
Stobadine's balanced lipo-hydrophilic properties contribute to its distribution into both water and lipid phases in biological tissues. researchgate.net Despite Trolox, a phenolic antioxidant, being more lipophilic based on log P values (2.83 for Trolox vs. 1.95 for Stobadine), Stobadine preferentially distributes into the lipid compartment at physiological pH (pH 7). researchgate.net This is attributed to the acidobasic behavior of Stobadine, which is an organic base with a pKa of the tertiary nitrogen at 8.5. researchgate.net At pH 7, around 92% of the basic nitrogen in Stobadine is in the protonated form. researchgate.net This contrasts with Trolox, an organic acid with a carboxyl group pKa of 3.89, which undergoes almost complete dissociation at physiological pH and preferentially resides in the water phase. researchgate.net
Metabolic Pathways of Stobadine
Stobadine undergoes significant metabolic transformations, primarily in the liver, which can influence its pharmacological profile . Hepatic metabolism involves cytochrome P450-mediated oxidation .
Hepatic Oxidation and Metabolite Identification (e.g., N-oxide, Hydroxylated Metabolites)
Oxidative pathways are key in the metabolism of stobadine. Hepatic oxidation yields both N-oxide and hydroxylated metabolites . Specifically, oxidation at the 5-N position generates derivatives such as the 5-N-Oxide . Another primary metabolite identified is 7-Hydroxy-stobadine . Studies using hydrogen peroxide as an oxidizing agent have shown the formation of the 5-N-Oxide derivative .
Retention of Antioxidant Activity in Metabolites
While metabolic transformations alter stobadine's pharmacokinetics, its metabolites, such as the N-oxide and hydroxylated derivatives, have been reported to retain partial antioxidant activity . The oxidation at the 5-N position, leading to the N-oxide derivative, generates metabolites with retained radical scavenging activity, although their pharmacokinetics are altered .
Excretion Pathways of Stobadine Metabolites in Preclinical Models
Pharmacokinetic studies in rats have demonstrated that stobadine and its metabolites are predominantly excreted via renal pathways . A simple and rapid radiochemical method for isolating tritium-labeled stobadine from plasma, urine, and organ homogenates in biological material has been developed, which can be used to study excretion akjournals.com. This method involves extraction into n-hexane followed by scrubbing of co-extracted metabolites akjournals.com. The high selectivity of this method for isolating the parent drug from urine has been documented akjournals.com.
Analytical Methods for Stobadine Quantification in Biological Matrices (Preclinical)
Several analytical methods have been developed for the determination of stobadine in biological matrices during preclinical pharmacokinetic studies akjournals.comsav.sk. These methods are necessary to quantify the parent drug and its metabolites in complex biological samples akjournals.commdpi.com.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique used for identifying and quantifying chemical constituents in complex matrices f1000research.com. A gas-liquid chromatographic method has been used to study stobadine and two of its metabolites in liver microsomes akjournals.com. GC is frequently used to detect compounds in biological materials, often coupled with detectors such as mass spectrometry cdc.gov. GC-MS provides both identification and quantitation cdc.gov.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another widely used technique for separating and quantifying compounds in biological specimens like urine, blood, and plasma bitesizebio.comnih.gov. HPLC methods have been developed for the determination of stobadine in biological matrices akjournals.comresearchgate.net. An HPLC method with detection at 247 nm has been used to determine the bioavailability of stobadine in dogs sav.sk. The detection limit of an HPLC method for human serum was reported as 10 ng/mL akjournals.com. More sensitive methods, such as HPLC coupled with tandem mass spectrometry (LC-MS/MS), have also been developed for the determination of stobadine in human plasma, offering high sensitivity and specificity researchgate.netresearchgate.net. These LC-MS/MS methods utilize specific multiple reaction monitoring (MRM) transitions for stobadine quantification researchgate.netresearchgate.net.
Data Table: Preclinical Pharmacokinetic Parameters (Rat)
| Parameter | Value (Rat) | Citation |
| Peak Plasma Concentration Time | 1–2 hours | |
| Tissue Affinity | Cardiac, Hepatic | |
| Excretion Pathway | Primarily Renal |
Data Table: Analytical Method Sensitivity (HPLC)
| Method | Matrix | Detection Limit | Citation |
| HPLC | Human Serum | 10 ng/mL | akjournals.com |
| HPLC-MS/MS | Human Plasma | 10 ng/mL (LOQ) | researchgate.net |
| Radiometric Extraction | Dog Serum | 1 ng/mL | akjournals.com |
Data Table: Metabolites Identified
| Metabolite | Formed Via | Retention of Antioxidant Activity | Citation |
| N-oxide derivative (5-N) | Hepatic Oxidation | Retained | |
| Hydroxylated Metabolites | Hepatic Oxidation | Partial | |
| 7-Hydroxy-stobadine | Hepatic Metabolism | Not specified in source |
Thin-Layer Chromatography (TLC) Coupled with Liquid Scintillation Counting
Thin-layer chromatography (TLC) coupled with liquid scintillation counting has been employed in the analysis of stobadine and its metabolites, particularly in studies utilizing radiolabeled forms of the compound nih.govtandfonline.com. This technique allows for the separation of the parent drug from its metabolic products based on their differing polarities and affinities for the stationary and mobile phases of the TLC plate tandfonline.com.
In a study investigating the biotransformation of stobadine in rat liver microsomes, TLC analysis of the incubation mixture after incubation with 3H-stobadine revealed the presence of three additional spots besides that of stobadine, which were identified as metabolites tandfonline.com. These metabolite spots were not observed in control incubations without microsomes or cofactors, confirming their metabolic origin tandfonline.com.
Following chromatographic separation on TLC plates, the radioactive spots corresponding to stobadine and its metabolites are typically scraped from the plate psu.edu. The scraped silica (B1680970) powder containing the separated compounds is then mixed with a liquid scintillation cocktail psu.edurevvity.com. Liquid scintillation counting (LSC) is a widely used method for detecting beta-emitters like tritium (B154650) (3H) and carbon-14 (B1195169) (14C) diva-portal.org. It involves dissolving the radioactive sample in a scintillation cocktail containing a solvent and a scintillator diva-portal.org. The beta particles emitted by the radioisotope interact with the solvent, transferring energy to the scintillator molecules, which then emit light photons diva-portal.org. These photons are detected by a photomultiplier tube, generating an electrical pulse that is amplified, sorted, and counted diva-portal.org.
Techniques for preparing TLC scrapings for LSC include suspending the silica powder in a gel-phase cocktail or an organic-based cocktail psu.edurevvity.com. This coupling of TLC with LSC allows for the quantitative determination of the parent drug and its radioactive metabolites in biological samples after separation tandfonline.com.
Spectrofluorimetry for Serum Analysis
Spectrofluorimetry has been utilized as an analytical method for the determination of stobadine, particularly in serum samples nih.govsav.sk. This technique measures the fluorescence emitted by a substance when it is excited by light at a specific wavelength eurekaselect.commdpi.com. The intensity of the emitted fluorescence is proportional to the concentration of the fluorescent substance in the sample eurekaselect.com.
Spectrofluorimetry was used as an alternative method for determining unlabeled stobadine in extracts of biomaterials, especially in samples from larger animal species where the use of radiolabeled compounds might be less feasible sav.sk. While chromatographic methods were often preferred for detailed disposition studies, spectrofluorimetry provided a direct assay method that could yield data primarily representing the content of the parent drug sav.sk.
Studies have reported the application of spectrofluorimetric methods for the determination of drugs in spiked serum samples, demonstrating the feasibility of this technique for analyzing drug concentrations in biological matrices eurekaselect.comresearchgate.net. For stobadine, spectrofluorimetry allowed for the monitoring of drug levels in serum samples sav.sk. For instance, in a preclinical pharmacokinetic study involving healthy volunteers receiving a stobadine formulation, spectrofluorimetry was used to measure serum stobadine levels sav.sk. The results from such studies helped determine the time interval for blood sampling to capture peak concentrations and the expected concentration range sav.sk.
While spectrofluorimetry can be a rapid and effective tool for qualitative assessment and can be used for quantitative analysis after proper extraction and calibration, combining it with complementary methods like chromatography or mass spectrometry can provide more detailed quantitative analysis and characterization of compounds in complex biological matrices like serum mdpi.com.
Preclinical Toxicological Considerations Methodological Focus
In Vitro Toxicology Assays Related to Stobadine (B1218460) Mechanisms (e.g., Microsomal Interaction)
In vitro toxicology assays play a vital role in understanding how stobadine interacts with biological systems at a mechanistic level. One key area of investigation involves the interaction of stobadine with microsomal enzymes, particularly the cytochrome P450 (CYP450) system. These enzymes are crucial for the metabolism of many drugs and xenobiotics.
Studies investigating the interaction of stobadine with rat liver microsomal CYP450 have shown that stobadine elicits a medium affinity, low capacity interaction with type I binding sites of hepatic microsomal cytochromes P450 from control and acetone-pretreated rats. nih.gov A reverse type I interaction with low affinity and low capacity was observed in microsomes from phenobarbital-treated rats. nih.gov
Methodologies employed in these studies typically involve incubating stobadine with liver microsomes prepared from rodents (e.g., rats) that may have been pretreated with inducing agents like phenobarbital (B1680315) or acetone (B3395972) to modulate CYP450 enzyme levels. nih.gov The interaction can be assessed through various methods, including spectral binding studies, which measure changes in the Soret peak of the cytochrome P450 heme iron upon substrate binding. nih.gov Additionally, the effect of stobadine on CYP450-mediated metabolic activities, such as O-dealkylation, N-demethylation, or hydroxylation of specific probe substrates, can be measured using techniques like high-performance liquid chromatography (HPLC) to quantify metabolite formation. nih.gov
Research has indicated that despite a direct interaction with microsomal P450, stobadine only marginally affected the metabolism of certain substrates like aminopyrine (B3395922) and aniline (B41778) by both monooxygenase and peroxidase modes of action of the P450 enzyme system. nih.gov This suggests that while stobadine interacts with these enzymes, its impact on the metabolism of other co-administered substances might be limited.
Furthermore, studies have explored the effect of stobadine on hydrogen peroxide (H2O2) production in liver microsomes, an indicator of the oxidase function of CYP450. nih.gov Stobadine has been shown to increase H2O2 production in an NADPH-dependent process, with a concomitant increase in oxygen consumption. nih.gov Interestingly, at concentrations that stimulated H2O2 formation, stobadine was found to prevent NADPH-induced microsomal lipid peroxidation. nih.gov
These in vitro microsomal interaction studies provide valuable insights into the potential for pharmacokinetic interactions and the metabolic fate of stobadine.
Preclinical Genotoxicity Study Designs (e.g., Micronucleus Test)
Genotoxicity studies are designed to assess the potential of a compound to cause damage to genetic material. A standard battery of genotoxicity tests is typically conducted during preclinical development. europa.eufda.gov One commonly employed in vitro assay is the micronucleus test. europa.eunih.govresearchgate.netmdpi.com
The in vitro micronucleus test is used to detect chromosomal damage or aneugenesis by identifying micronuclei, which are small extra nuclear bodies containing displaced chromosomes or chromosome fragments, in the cytoplasm of interphase cells. europa.eunih.govresearchgate.net For stobadine, this test has been conducted using different cell lines, such as hamster and human fibroblastoid cells. nih.govresearchgate.net
In a study using hamster and human fibroblastoid cells, the genotoxic effect of stobadine was evaluated using the in vitro micronucleus test. nih.govresearchgate.net The methodology involves treating cell cultures with varying concentrations of stobadine and then assessing the frequency of micronuclei in a statistically significant number of cells. Microscopic analysis is typically used to identify and count micronuclei.
Results from this study indicated that in hamster cells, the highest concentration of stobadine tested (1.10(-3) mol/l) caused a significant elevation in the number of micronuclei. nih.govresearchgate.net However, in human fibroblastoid cells, no positive response was found for any of the concentrations used, suggesting that stobadine had no genotoxic effect on these human cells under the tested conditions. nih.govresearchgate.net
Interactive Table 1: In Vitro Micronucleus Test Results for Stobadine
| Cell Type | Stobadine Concentration (mol/l) | Micronuclei Frequency | Result |
| Hamster fibroblastoid | 1.10(-3) | Significantly elevated | Positive |
| Human fibroblastoid | All tested concentrations | No significant elevation | Negative |
Note: Data is based on findings from the cited study nih.govresearchgate.net. Specific frequency values may vary between experiments and are not detailed in the provided snippets.
Other genotoxicity studies for stobadine have been mentioned in the context of broader safety assessments, indicating that numerous analyses of mutagenicity and genotoxicity have revealed only a negligible toxic potential for stobadine. researchgate.netnih.gov
Developmental Neurotoxicity Study Methodologies in Animal Models (for Derivatives)
Developmental neurotoxicity (DNT) studies are crucial for evaluating the potential of a substance to cause adverse effects on the developing nervous system. While information specifically on stobadine's DNT studies was not extensively detailed in the search results, studies on its pyridoindole derivatives, such as SMe1EC2, provide insight into the methodologies used in this area. nih.govnih.govresearchgate.net These studies are particularly relevant as derivatives are often developed to improve upon the properties of the parent compound.
Developmental neurotoxicity studies in animal models, typically rats, involve administering the test substance to pregnant and/or lactating dams and assessing the effects on the offspring's neurological and behavioral development from birth through adulthood. nih.govresearchgate.net This approach allows for the evaluation of potential impacts during critical periods of brain development. dntb.gov.ua
Methodologies in DNT studies for stobadine derivatives have included oral administration of the substance to pregnant rats during specific gestation periods and continuing through lactation. nih.govresearchgate.net For example, one study on the derivative SMe1EC2 administered the substance orally to pregnant rats from day 15 of gestation to day 10 post partum. researchgate.net
Various endpoints are assessed to evaluate somatic growth, maturation, neuromotor development, reflexes, and spontaneous behavior. researchgate.netnih.govresearchgate.net These assessments are performed at different time points during the offspring's development. Specific evaluations may include:
Somatic growth and maturation: Monitoring body weight gain, pinna detachment, incisor eruption, ear opening, eye opening, testes descent, and vaginal opening. researchgate.net
Neuromotor and reflex development: Assessing reflexes such as the righting reflex, negative geotaxia, and startle reflex, as well as evaluating performance on tests like the rotating rod. researchgate.netresearchgate.net
Spontaneous behavior: Observing exploratory behavior in a new environment, often using an open field test. researchgate.netresearchgate.net
In the study on the derivative SMe1EC2, administration to pregnant and lactating rats did not reveal significant changes in most variables related to somatic growth, maturation, reflex and neuromotor development, and exploratory behavior in young or adult animals. researchgate.net However, a transient delay in the dynamic righting reflex was observed in offspring exposed to certain doses of SMe1EC2 via their mothers. researchgate.net
These DNT study designs in animal models are crucial for identifying potential risks to the developing nervous system associated with exposure to stobadine derivatives during sensitive periods.
Advanced Research Methodologies and Experimental Approaches
In Vitro Cell and Tissue Models for Stobadine (B1218460) Research
In vitro models are fundamental in elucidating the mechanisms of action of pharmacological compounds. For Stobadine, a pyridoindole antioxidant, various cell and tissue models have been employed to investigate its therapeutic potential across different physiological and pathological conditions. These models range from endothelial cells to complex tissue slices, each providing unique insights into the compound's effects at the cellular and subcellular levels.
Human Umbilical Vein Endothelial Cells (HUVEC) Studies
One such study focused on the protective effects of Stobadine on the endothelium of the rat abdominal aorta subjected to ischemia and reperfusion (I/R) injury. This research demonstrated that I/R induced significant endothelial injury, characterized by a decreased relaxant response to acetylcholine. Furthermore, ultrastructural changes, particularly in the mitochondria of both endothelial and smooth muscle cells, were observed alongside increased lipid peroxidation. nih.gov
Treatment with Stobadine before reperfusion was found to protect the abdominal aorta from this I/R-induced damage. Specifically, it preserved the acetylcholine-induced relaxation, prevented mitochondrial alterations, and reduced the concentration of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. nih.gov The protective effects of Stobadine in this model are attributed to its potent antioxidant properties. nih.gov These findings suggest a potential for Stobadine to exert protective effects on endothelial cells like HUVECs, which are commonly used to model similar conditions of oxidative stress and inflammation in vitro.
Cancer Cell Line Investigations (e.g., MCF-7, HeLa)
Cancer cell lines are instrumental in the screening and mechanistic study of potential anti-cancer agents. The MCF-7 (human breast adenocarcinoma) and HeLa (human cervical adenocarcinoma) cell lines are two of the most widely used models in cancer research.
Despite the extensive research conducted on these cell lines for various compounds, a review of the available scientific literature indicates a lack of studies specifically investigating the effects of Stobadine on either MCF-7 or HeLa cells. Therefore, the cytotoxic, anti-proliferative, or other potential anti-cancer effects of Stobadine in these specific cancer cell line models remain to be elucidated.
Mastocytoma Cell Line (P815) Apoptosis Models
The P815 mastocytoma cell line is a valuable tool for studying the mechanisms of apoptosis, particularly in the context of cancer therapy and immunopharmacology. Research has been conducted to evaluate the effects of Stobadine in a doxorubicin-induced apoptosis model using P815 cells. Doxorubicin (B1662922), a commonly used chemotherapeutic agent, is known to induce apoptosis through the generation of reactive oxygen species (ROS).
In this model, pretreatment of P815 cells with Stobadine demonstrated a significant protective effect against doxorubicin-induced apoptosis. This was evidenced by an increase in cell viability and a decrease in the rate of apoptosis as measured by flow cytometry. The anti-apoptotic effect of Stobadine was further confirmed by its ability to inhibit the activities of caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively. The study highlighted that the antioxidative and anti-apoptotic effects of Stobadine were comparable to those of N-acetyl l-cysteine (B1669680) (NAC), a well-known antioxidant.
| Parameter | Doxorubicin Only | Doxorubicin + Stobadine (10-7M) | Reference |
|---|---|---|---|
| Cell Viability | Significantly Reduced | Significantly Increased | researchgate.net |
| Apoptosis Rate | Significantly Increased | Significantly Decreased | researchgate.net |
| Caspase-3 Activity | Increased | Inhibited | researchgate.net |
| Caspase-9 Activity | Increased | Inhibited | researchgate.net |
Another study investigated the effect of Stobadine on isolated rat mast cells stimulated with compound 48/80, a potent histamine (B1213489) liberator. Stobadine was found to decrease histamine liberation and degranulation in a dose-dependent manner. It also significantly reduced both spontaneous and stimulated calcium displacement in mast cells, suggesting a membrane-stabilizing effect. cytion.com
Neuronal Cell Culture Models (e.g., HT22, INS-1E β-cells)
Neuronal cell culture models are essential for investigating neurodegenerative diseases and screening for neuroprotective compounds. The HT22 cell line, a murine hippocampal neuronal cell line, is particularly useful for studying oxidative glutamate (B1630785) toxicity. The INS-1E cell line, derived from rat insulinoma, is a widely used model for studying pancreatic β-cell function and insulin (B600854) secretion.
A comprehensive search of the scientific literature did not yield any studies that have specifically investigated the effects of Stobadine on either the HT22 or the INS-1E cell lines. Consequently, the potential neuroprotective effects of Stobadine in models of oxidative stress in HT22 cells, or its influence on β-cell function and insulin secretion in INS-1E cells, have not yet been reported.
Isolated Rat Sensory Ganglia Neuron Electrophysiology
Isolated sensory neurons from dorsal root ganglia (DRG) are a critical ex vivo model for studying the electrophysiological properties of the peripheral nervous system and for the development of novel analgesics. This preparation allows for the direct measurement of neuronal excitability and the effects of compounds on ion channel function.
Despite the utility of this model in neuropharmacology, there is currently no available research in the scientific literature that has examined the effects of Stobadine on the electrophysiological properties of isolated rat sensory ganglia neurons. Therefore, the potential modulatory effects of Stobadine on ion channels and neuronal excitability in this specific model remain an area for future investigation.
Rat Hippocampal Slice Electrophysiological Analysis
The rat hippocampal slice preparation is a well-established ex vivo model for studying synaptic transmission and plasticity in the central nervous system. It is particularly valuable for investigating the effects of neuroprotective agents in conditions that mimic cerebral ischemia, such as hypoxia and reoxygenation.
Several studies have utilized this model to demonstrate the neuroprotective activity of Stobadine. In a model of in vitro reversible ischemia, where hippocampal slices were exposed to hypoxia and lowered D-glucose concentration, Stobadine pretreatment was shown to significantly improve the recovery of synaptic transmission during reoxygenation. The amplitude of population spikes (PoS) in CA1 neurons, a measure of synaptic transmission, was used as the primary parameter. Stobadine decreased the number of irreversibly damaged slices and increased the average amplitude of the PoS during reoxygenation. nih.gov
The protective effect of Stobadine was found to be concentration-dependent, with a bell-shaped dose-response curve showing maximum efficacy at concentrations between 3-30 microM. Furthermore, Stobadine significantly delayed the decay of PoS during the hypoxic period, suggesting an improved energetic state of the neurons. nih.gov The neuroprotective activity of Stobadine in this model was found to be superior to that of melatonin (B1676174) and trolox, but slightly less potent than the 21-aminosteroid U-74389G. nih.gov
| Parameter | Condition | Effect of Stobadine (1-100 µM) | Reference |
|---|---|---|---|
| Recovery of Synaptic Transmission (PoS Amplitude) | Post-Reoxygenation | Improved recovery | nih.gov |
| Irreversibly Damaged Slices | Post-Reoxygenation | Decreased number | nih.gov |
| Half-time of PoS Decay (t1/2) | During Hypoxia | Significantly delayed | nih.gov |
| Probability of Transmission Recovery | Post-Hypoxia (8 min) | Significantly enhanced | nih.gov |
These findings strongly support the neuroprotective potential of Stobadine, likely stemming from its antioxidant properties, in conditions of cerebral ischemia. nih.gov
In Vivo Animal Models Utilized in Stobadine Research
Streptozotocin (B1681764) (STZ) is a chemical that is toxic to the insulin-producing β-cells of the pancreas, and it is widely used to induce a model of type 1 diabetes in rodents. nih.govcreative-biolabs.com This animal model is instrumental in studying the long-term complications of diabetes and for evaluating potential therapeutic interventions.
In STZ-induced diabetic rats, long-term dietary supplementation with Stobadine has been investigated. nih.govnih.gov One study involving diabetic male Wistar rats fed a Stobadine-supplemented diet for 32 weeks found that the treatment reduced plasma cholesterol and triglyceride levels, although it did not affect the severe hyperglycemia. nih.gov Importantly, Stobadine reduced oxidative damage in the myocardial tissue, as indicated by a decrease in conjugated dienes. nih.gov It also reversed the myocardial levels of alpha-tocopherol (B171835) and coenzyme Q9 to near-normal values and reduced the elevated activity of superoxide (B77818) dismutase in the diabetic myocardium. nih.gov Electron microscopy revealed that Stobadine attenuated angiopathic and atherogenic processes in the myocardium. nih.gov
Another study focused on the effects of Stobadine on the kidneys of STZ-induced diabetic rats over a 24-week period. nih.gov The results showed that long-term treatment with Stobadine attenuated histochemical changes in the kidney tissue. nih.gov Specifically, it helped to normalize the activities of several enzymes that were altered by the diabetic state, including 5'-nucleotidase, K(+)-dependent p-nitrophenylphosphatase, ATPase, and mitochondrial succinic dehydrogenase, which were all decreased in the kidneys of diabetic rats. nih.gov Conversely, the activity of beta-hydroxybutyrate dehydrogenase, which was moderately increased in the kidneys of diabetic rats, was also positively influenced by Stobadine treatment. nih.gov Furthermore, administration of stobadine to diabetic animals for 16 weeks led to a significant decrease in protein carbonylation and advanced oxidation protein products in the liver.
Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage that occurs when blood supply is restored to a tissue after a period of ischemia or lack of oxygen. Animal models of I/R injury are crucial for developing protective strategies.
In a rat model of cardiac I/R injury, where ischemia was induced for 30 minutes followed by 30 minutes of reperfusion, Stobadine demonstrated protective effects. nih.gov When administered before the onset of ischemia and during reperfusion, Stobadine prevented the full development of deleterious effects such as reperfusion-induced dysrhythmias and a significant increase in coronary perfusion pressure. nih.gov These protective effects are thought to be a consequence of Stobadine's antioxidant properties. nih.gov
Stobadine's protective effects have also been demonstrated in a rat model of renal I/R injury. nih.gov In this model, bilateral occlusion of the renal arteries for 40 minutes followed by 6 hours of reperfusion led to renal dysfunction. nih.gov Treatment with Stobadine at the beginning of reperfusion significantly attenuated this dysfunction. nih.gov It also mitigated the increase in serum and kidney levels of malondialdehyde (a marker of lipid peroxidation) and the decrease in serum and kidney glutathione (B108866) levels that occurred secondary to I/R injury. nih.gov Additionally, Stobadine attenuated the decrease in glucose-6-phosphate dehydrogenase activity and reduced the morphological deterioration and high P-selectin immunoreactivity in the kidney following I/R injury. nih.gov
Animal models of head trauma and central nervous system (CNS) injury, such as those involving cerebral ischemia and reperfusion, are vital for the development of neuroprotective therapies.
In a canine model of global cerebral ischemia, where ischemia was induced for seven minutes followed by a 24-hour reperfusion phase, pretreatment with Stobadine showed significant protective effects on the cerebral microcirculation and neurons. nih.gov Electron microscopy revealed that Stobadine-pretreated animals had much less damage to the endothelial lining and pericapillary structures of the blood-brain barrier. nih.gov This included the preservation of endothelial cell shape, patency of microvessels, and a lack of intraluminal blebs. nih.gov Furthermore, there was significantly less edema of astrocyte end-feet and preservation of mitochondrial structure compared to the control group. nih.gov
In a rat model of focal ischemia/reperfusion, administration of Stobadine at the time of reperfusion and 5 hours later resulted in a significant reduction in infarct size and a hastening of functional recovery. nih.gov This neuroprotective effect was associated with the prevention of reductions in endothelial-dependent relaxation of the middle cerebral artery. nih.gov Another study in rats subjected to short-term cerebral ischemia (15 minutes) and reperfusion (10 minutes) found that Stobadine administered either before ischemia or before reperfusion decreased the levels of thiobarbituric acid-reactive substances in the brain cortex. nih.gov
Mutagenesis Induction Models (e.g., Cyclophosphamide (B585), MNNG)
Stobadine has been investigated for its antimutagenic properties in various in vivo and in vitro models. These studies often employ potent mutagens like cyclophosphamide and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) to induce genetic damage, allowing for the evaluation of stobadine's protective effects.
In studies utilizing the cyclophosphamide model in mice, pretreatment with stobadine has been shown to significantly decrease the mutagenic effect of this alkylating agent. researchgate.netresearchgate.net The protective effect of stobadine appears to be concentration-dependent, with higher concentrations affording greater protection against cyclophosphamide-induced micronuclei formation in peripheral blood reticulocytes. researchgate.net Furthermore, the protective effects of stobadine extend to the developing fetus. In pregnant mice treated with cyclophosphamide, oral administration of stobadine resulted in a significant decrease in the frequency of micronuclei in the polychromatic erythrocytes of both maternal bone marrow and fetal liver. nih.gov
The timing of stobadine administration is crucial for its antimutagenic activity. Its effectiveness is observed with pretreatment, while post-treatment has been found to be ineffective, suggesting that stobadine's mechanism of action is likely related to the initiation phase of mutagenesis, possibly through radical-scavenging activities. researchgate.net
In vitro experiments using V79 cells have further substantiated the antimutagenic potential of stobadine. In these models, stobadine has demonstrated the ability to reduce gene mutations induced by MNNG. researchgate.net The reduction in MNNG-induced mutations and micronuclei was most significant when the cells were pretreated with stobadine. researchgate.net This suggests that stobadine may inhibit mutagenesis not only by scavenging reactive oxygen species but also by potentially inducing metabolic enzymes that can reduce the level of DNA lesions. researchgate.net
Table 1: Effect of Stobadine Pretreatment on Cyclophosphamide-Induced Micronuclei Frequency
| Model System | Mutagen | Endpoint Measured | Key Finding with Stobadine Pretreatment | Reference |
|---|---|---|---|---|
| ICR Mice | Cyclophosphamide | Micronucleated reticulocytes in peripheral blood | Concentration-dependent decrease in micronuclei frequency | researchgate.net |
| Pregnant ICR Mice | Cyclophosphamide | Micronuclei in maternal bone marrow and fetal liver | Significant decrease in micronuclei frequency in both mother and fetus | nih.gov |
Radiation Exposure Animal Models
The protective effects of stobadine have also been evaluated in animal models of radiation exposure. These studies are critical for understanding its potential as a radioprotective agent. In experiments with ICR mice subjected to whole-body 60Co irradiation, pretreatment with stobadine demonstrated a significant protective effect against radiation-induced oxidative stress. wikipedia.org
Irradiation is known to cause a significant increase in the activity of lysosomal enzymes, such as acid phosphatase and N-acetyl-beta-D-glucosaminidase, in the spleen of non-pregnant mice. Pretreatment with stobadine prior to irradiation was found to significantly diminish these biochemical changes. wikipedia.org This protective effect was also observed in pregnant mice exposed to radiation, where stobadine pretreatment mitigated the increase in lysosomal enzyme activities in the spleen. wikipedia.org These findings suggest that stobadine is capable of protecting mice against the oxidative stress induced by gamma irradiation. wikipedia.org
The radioprotective effect of stobadine is consistent with its known antioxidant and radical-scavenging properties. By mitigating the initial burst of reactive oxygen species generated by ionizing radiation, stobadine may help to reduce subsequent cellular damage.
Animal Models of Diabetic Peripheral Neuropathy (e.g., Sciatic Nerve Function)
Stobadine's therapeutic potential has been explored in animal models of diabetic peripheral neuropathy, a common complication of diabetes characterized by nerve damage. In a study using a streptozotocin (STZ)-induced diabetic rat model, which mimics type 1 diabetes, the effect of stobadine on sciatic nerve function was investigated. nih.gov
Chronic hyperglycemia in diabetic rats leads to a significant decrease in motor nerve conduction velocity (NCV) in the sciatic nerve. nih.gov This impairment in nerve function is a hallmark of diabetic neuropathy. The study found that treatment with stobadine ameliorated the decrease in motor NCV. nih.gov When measured in vivo after eight weeks of diabetes, stobadine-treated diabetic rats showed a significant improvement in NCV compared to untreated diabetic rats. nih.gov
While in vitro measurements of NCV in sciatic nerves after ten weeks of diabetes did not show a statistically significant improvement with stobadine treatment in this particular study, the in vivo findings point towards a beneficial effect of stobadine on nerve function in the context of diabetic neuropathy. nih.gov The positive impact on NCV suggests that stobadine may help to prevent or slow the progression of nerve dysfunction associated with chronic hyperglycemia, possibly by attenuating the underlying oxidative stress. nih.gov
Table 2: Effect of Stobadine on Sciatic Motor Nerve Conduction Velocity (NCV) in STZ-Diabetic Rats
| Measurement Time Point | Experimental Group | Key Finding | Reference |
|---|---|---|---|
| 8 weeks (in vivo) | Diabetic rats treated with stobadine | Significantly diminished the decrease in NCV compared to untreated diabetic rats | nih.gov |
| 10 weeks (in vitro) | Diabetic rats treated with stobadine | No significant effect on NCV compared to untreated diabetic rats | nih.gov |
Biomarker Assessment and Analytical Techniques in Preclinical Studies
Measurement of Oxidative Stress Markers (e.g., Malondialdehyde, Thiobarbituric Acid-Reactive Substances)
The assessment of oxidative stress is fundamental in preclinical studies of antioxidant compounds like stobadine. A widely used method to quantify lipid peroxidation, a key indicator of oxidative damage, is the measurement of malondialdehyde (MDA) and other thiobarbituric acid-reactive substances (TBARS).
The TBARS assay is based on the reaction of MDA, a secondary product of lipid peroxidation, with thiobarbituric acid (TBA) under acidic conditions and high temperature. This reaction forms a colored adduct that can be measured spectrophotometrically. While the TBARS assay is a common and straightforward method, it is important to note that TBA can react with other substances in biological samples. Therefore, for more specific quantification of MDA, chromatographic techniques such as high-performance liquid chromatography (HPLC) are often employed.
In the context of stobadine research, the TBARS assay or more specific methods for MDA measurement would be employed to evaluate the compound's ability to inhibit lipid peroxidation in various tissues and biological fluids from animal models of diseases associated with oxidative stress.
Determination of Protein Oxidation Markers (e.g., Carbonyls, Sulfhydryl Groups)
Oxidative stress can also lead to the modification of proteins, and the assessment of protein oxidation markers is another crucial aspect of preclinical research on stobadine. The formation of protein carbonyl groups is a common and chemically stable marker of severe oxidative protein damage.
Protein carbonyls can be quantified using various methods, with the most common involving derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting hydrazones can then be detected spectrophotometrically or by using immunological techniques such as ELISA and Western blotting with antibodies against the dinitrophenyl moiety.
In a study on streptozotocin-diabetic rats, the effect of stobadine on protein oxidation in the liver was investigated. The results showed that diabetic animals had a significant elevation of protein carbonyl groups compared to healthy controls. Treatment with stobadine resulted in a significant decrease in the levels of these protein carbonyls. nih.gov
Another important marker of protein oxidation is the status of sulfhydryl (thiol) groups. Oxidative stress can lead to the oxidation of sulfhydryl groups, diminishing the tissue's reductive capacity. The same study in diabetic rats found a significant decrease in protein sulfhydryl (P-SH), total sulfhydryl (T-SH), and non-protein sulfhydryl (Np-SH) groups in the liver of diabetic animals. Stobadine treatment was able to normalize the levels of these sulfhydryl groups, indicating its ability to attenuate protein oxidation and improve the reductive capacity of the tissue. nih.gov
Table 3: Effect of Stobadine on Protein Oxidation Markers in the Liver of STZ-Diabetic Rats
| Biomarker | Effect of Diabetes | Effect of Stobadine Treatment | Reference |
|---|---|---|---|
| Protein Carbonyls | Increased | Significantly decreased | nih.gov |
| Protein Sulfhydryl (P-SH) Groups | Decreased | Normalized | nih.gov |
| Total Sulfhydryl (T-SH) Groups | Decreased | Normalized | nih.gov |
| Non-protein Sulfhydryl (Np-SH) Groups | Decreased | Normalized | nih.gov |
Quantification of Antioxidant Enzyme Activities (e.g., SOD, Catalase, Glutathione Peroxidase)
To fully understand the antioxidant mechanism of a compound like stobadine, it is essential to assess its effects on the endogenous antioxidant defense system. This includes measuring the activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).
These enzymes play a critical role in detoxifying reactive oxygen species. SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. Catalase and GPx are then responsible for the detoxification of hydrogen peroxide.
The activities of these enzymes are typically measured using spectrophotometric assays. For SOD, the assay often involves the inhibition of a reaction that generates a colored product by superoxide radicals. The activity of catalase is commonly determined by monitoring the decomposition of hydrogen peroxide. GPx activity is usually measured by a coupled assay that monitors the oxidation of NADPH.
While direct studies detailing the specific effects of stobadine on the activities of SOD, catalase, and glutathione peroxidase are not extensively covered in the provided context, the evaluation of these enzyme activities represents a standard and vital analytical approach in the preclinical assessment of any potential antioxidant agent. Such analyses would provide insight into whether stobadine's protective effects are solely due to its direct radical-scavenging properties or if it also modulates the enzymatic antioxidant defenses of the cell.
Electrophysiological Measurements (e.g., Motor Nerve Conduction Velocity, Resistance to Ischemic Conduction Failure)
Electrophysiological studies are essential for assessing the functional integrity of neural pathways and are particularly relevant for compounds investigated for neuroprotective properties. Techniques such as the measurement of motor nerve conduction velocity (MNCV) and resistance to ischemic conduction failure provide direct insights into nerve health and function.
Motor nerve conduction velocity is a key electrodiagnostic test that measures the speed at which an electrical impulse travels along a motor nerve. hopkinsmedicine.orgwikipedia.org This velocity is dependent on the structural integrity of the nerve, particularly the myelin sheath. wikipedia.org A decrease in MNCV is a hallmark of demyelination, a common feature in various neuropathies. orthobullets.com The test involves stimulating a peripheral nerve at two different points and recording the resulting compound muscle action potential (CMAP) from a muscle innervated by that nerve. wikipedia.org The latency, or time it takes for the impulse to travel from the stimulation site to the recording site, is measured. The conduction velocity is then calculated by dividing the distance between the two stimulation points by the difference in their latencies. wikipedia.org
Resistance to ischemic conduction failure is another critical electrophysiological parameter. It assesses the ability of a nerve to maintain its conductive function during a period of ischemia (restricted blood flow). Ischemia deprives the nerve of oxygen and glucose, leading to a rapid decline in function and eventual conduction block. Compounds that can prolong the time to conduction failure are considered to have neuroprotective effects, potentially by improving metabolic efficiency or mitigating ischemic damage. Studies have shown that specialized conductive tissues in the heart are inherently more resistant to ischemic injury than surrounding contractile muscle, highlighting the importance of cellular mechanisms in maintaining function during ischemia. marylandphysicianscare.com
While the neuroprotective effects of stobadine have been suggested in various models of ischemia-reperfusion injury, specific studies detailing its direct effects on motor nerve conduction velocity or resistance to ischemic conduction failure using electrophysiological techniques are not extensively detailed in the reviewed literature. However, its established antioxidant properties and ability to mitigate ischemic damage in other tissues, such as the heart and brain, suggest a strong rationale for its potential benefits in preserving peripheral nerve function under ischemic conditions. researchgate.netnih.gov
Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance, Pulse Radiolysis, Chemiluminescence, Tryptophan Fluorescence)
Spectroscopic techniques are indispensable tools for investigating the chemical and physical properties of molecules and their interactions. In the study of stobadine, these methods have been pivotal in characterizing its antioxidant and radical-scavenging activities at a molecular level.
Electron Paramagnetic Resonance (EPR)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects molecules with unpaired electrons, such as free radicals. This makes it particularly useful for studying radical-generating processes and the efficacy of antioxidants. In studies of stobadine, EPR spectroscopy was used to probe the mechanisms of its antioxidant action. Oxidation of stobadine was shown to result in the formation of a nitroxide radical, which could be observed directly by EPR. This finding indicated that the indolic amino group of the stobadine molecule is converted to the corresponding nitroxide, providing direct evidence of its radical-interacting capabilities.
Pulse Radiolysis
Pulse radiolysis is a powerful technique used to study fast chemical reactions initiated by a pulse of ionizing radiation. It allows for the generation of specific free radicals and the real-time monitoring of their subsequent reactions. This method was employed to evaluate the radical scavenging potential of stobadine. Through pulse radiolysis with optical detection, researchers demonstrated that stobadine undergoes one-electron oxidation by various radicals, including hydroxyl (HO•) and peroxyl (CCl3O2•) radicals, with very high reaction rate constants (approximately 5 x 10⁸ to 10¹⁰ M⁻¹ s⁻¹). nih.gov This oxidation leads to the formation of a stobadine radical cation, which then deprotonates to form a nitrogen-centered radical. nih.gov The technique also allowed for the determination of stobadine's redox potential at pH 7, which was found to be 0.58 V/NHE. nih.gov
Chemiluminescence
Chemiluminescence assays measure the light emitted from a chemical reaction. These assays are highly sensitive and are often used to detect reactive oxygen species (ROS). The effect of stobadine on ROS generation in human whole blood and isolated polymorphonuclear leukocytes (PMNLs) was investigated using luminol- and isoluminol-enhanced chemiluminescence. Stobadine was found to significantly inhibit the chemiluminescence signal induced by N-formyl-methionyl-leucyl-phenyl-alanine (FMLP), a stimulant that primarily activates the extracellular generation of ROS. This inhibitory effect was observed at concentrations of 1, 10, and 100 micromol/L, indicating that stobadine acts as a potent inhibitor and/or scavenger of extracellularly produced ROS in human PMNLs.
Tryptophan Fluorescence
Tryptophan is an intrinsic fluorescent amino acid, and its fluorescence is highly sensitive to its local environment within a protein. nih.gov Changes in protein conformation, ligand binding, or interactions with other molecules can alter the fluorescence properties (intensity, emission maximum, and lifetime) of tryptophan residues. nih.gov This makes tryptophan fluorescence a valuable tool for studying drug-protein interactions. researchgate.net For instance, the binding of a small molecule to a protein near a tryptophan residue can cause quenching (a decrease) of the fluorescence signal, which can be used to determine binding affinities. researchgate.net Although tryptophan fluorescence is a widely used technique in pharmacology, specific studies employing this method to investigate the direct interaction of stobadine with particular protein targets were not identified in the reviewed literature.
Flow Cytometry for Cellular Apoptosis Analysis
Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. It is widely used to study apoptosis, or programmed cell death.
In a key study, the effects of stobadine on doxorubicin (DOXO)-induced apoptosis in P815 mastocytoma cells were investigated using flow cytometric analysis. DOXO is a chemotherapeutic agent known to induce apoptosis, partly through the generation of reactive oxygen species. Researchers pretreated the P815 cells with stobadine before exposing them to DOXO. Flow cytometry was then used to quantify the percentage of apoptotic cells. The results demonstrated that pretreatment with stobadine significantly decreased the rate of apoptosis and increased cell viability. The most significant inhibition of apoptosis was observed at a stobadine concentration of 10⁻⁷ M. This anti-apoptotic effect was further confirmed by measuring the activities of caspase-3 and caspase-9, key enzymes in the apoptotic cascade. These findings highlight the utility of flow cytometry in providing quantitative data on the cytoprotective effects of stobadine at the single-cell level.
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Carbonyls
Protein carbonylation, the irreversible oxidative modification of protein side chains, is a major biomarker of severe oxidative stress. mdpi.com The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunochemical technique used to quantify specific substances, including carbonylated proteins. nih.govfrontiersin.org The method typically involves the derivatization of protein carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable DNP-hydrazone product. An antibody specific for the DNP moiety is then used to detect and quantify the level of protein carbonylation. frontiersin.org
The protective effect of stobadine against oxidative protein damage was investigated in the liver of streptozotocin-induced diabetic rats. nih.gov In this study, protein carbonyl (PC) levels were measured as a key indicator of oxidative damage. Diabetes was shown to cause a significant elevation of carbonyl groups in liver proteins compared to healthy controls. nih.gov However, treatment with stobadine resulted in a significant decrease in these elevated protein carbonyl levels, demonstrating its ability to attenuate protein oxidation in a disease state characterized by chronic hyperglycemia and oxidative stress. researchgate.netnih.gov
| Group | Liver Protein Carbonyls (nmol/mg protein) |
|---|---|
| Control | 1.8 ± 0.2 |
| Diabetic (Untreated) | 3.5 ± 0.4* |
| Diabetic + Stobadine | 2.1 ± 0.3** |
NADH-Coupled Enzyme Assays for ATPase Activity
Na⁺,K⁺-ATPase is a vital enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process that consumes a significant amount of cellular ATP. Its activity is crucial for numerous physiological processes, and its dysfunction is implicated in various diseases. NADH-coupled enzyme assays are a common spectrophotometric method for continuously monitoring ATPase activity. The hydrolysis of ATP by ATPase produces ADP. In the coupled assay, this ADP is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that oxidizes NADH to NAD⁺. The decrease in NADH concentration can be monitored by the change in absorbance at 340 nm, providing a real-time measurement of ATPase activity.
The effect of stobadine on the function of Na⁺,K⁺-ATPase has been investigated in the context of streptozotocin-induced diabetes, a condition known to impair the enzyme's function. In the hearts of diabetic rats, Na⁺,K⁺-ATPase activity was significantly decreased. nih.gov Kinetic analysis revealed a significant reduction in the maximum velocity (Vmax), indicating a lower number of active enzyme molecules, and a decreased affinity for sodium ions (increased KM(Na⁺)). nih.gov Dietary administration of stobadine to these diabetic rats markedly improved the enzyme's function. nih.gov It led to a significant elevation in Vmax and a decrease in KM(Na⁺), effectively restoring the enzyme's capacity for sodium handling. nih.gov Similar protective effects were observed in the kidneys of diabetic rats, where stobadine treatment restored the Vmax to control levels, improving the utilization of ATP. nih.gov These findings suggest that stobadine can prevent the diabetes-induced deterioration of Na⁺,K⁺-ATPase function. nih.govnih.gov
| Parameter | Control | Diabetic (Untreated) | Diabetic + Stobadine |
|---|---|---|---|
| Vmax (ATP-activation) | 100% | 68% | ~95%** |
| KM (Na⁺) | 100% | 154% | ~82%** |
Comparative Academic Studies of Stobadine
Comparison with Structural Analogs (e.g., Dehydrostobadine, N-Acetyl Stobadine (B1218460), SMe1EC2)
Structural modifications to the stobadine molecule can significantly influence its antioxidant activity. Studies have compared stobadine with analogs such as dehydrostobadine, N-acetyl stobadine, and SMe1EC2 to understand the structure-activity relationships tandfonline.com.
Research indicates that structural changes near the indolic nitrogen, a key site for radical scavenging, are crucial for antioxidant efficiency tandfonline.com. For example, aromatization of the pyridoindole skeleton in dehydrostobadine has been shown to lower antioxidant activity compared to stobadine tandfonline.com. Conversely, acetylation of the indolic nitrogen in N-acetyl stobadine can significantly reduce or even abolish the ability to scavenge peroxyl radicals tandfonline.com.
SMe1EC2, a low-basicity derivative of stobadine with a methoxy (B1213986) group on the aromatic ring and an acyl substituent at the N2 position, has demonstrated superior antioxidant properties in certain experimental setups sav.sknih.govresearchgate.netresearchgate.net. This enhanced activity is attributed to both higher intrinsic free radical scavenging action and potentially better bioavailability compared to the higher-basicity stobadine nih.gov. In studies involving stimulated macrophages, SMe1EC2 inhibited reactive oxygen species (ROS) production more effectively than stobadine at similar concentrations nih.gov. SMe1EC2 has also shown a remarkably higher inhibitory effect on lipoperoxidation in rat brain homogenates compared to stobadine sav.sk.
The following table summarizes some comparative findings regarding the antioxidant activity of stobadine and its structural analogs:
| Compound | Structural Modification | Radical Scavenging Efficiency (vs. Stobadine) | Lipid Peroxidation Inhibition (vs. Stobadine) | Notes |
| Stobadine | Parent compound | Baseline | Baseline | Potent scavenger of peroxyl radicals tandfonline.com. |
| Dehydrostobadine | Aromatization of pyridoindole skeleton | Lower | Not specified in detail | Lower antioxidant activity tandfonline.com. |
| N-Acetyl Stobadine | Acetylation of indolic nitrogen | Very Low/Abolished | Not specified in detail | Marginal or no antiradical activity tandfonline.com. |
| SMe1EC2 | Methoxy on aromatic ring, acyl at N2 | Higher nih.gov | Higher sav.sk | Superior antioxidant properties, lower basicity, reduced toxicity sav.sk. |
Functional Comparison with Reference Antioxidant Compounds (e.g., Trolox, Vitamin E, Butylated Hydroxytoluene, N-Acetyl L-Cysteine (B1669680), Alpha-Lipoic Acid)
Stobadine's antioxidant efficacy has been benchmarked against well-known reference antioxidants. Comparisons with Trolox, a water-soluble analog of vitamin E, are frequently reported tandfonline.comwikipedia.orgresearchgate.netresearchgate.netnih.gov.
In studies using erythrocytes exposed to AAPH-induced peroxyl radicals, stobadine demonstrated superior radical scavenging efficiency and lipid peroxidation inhibition compared to Trolox at certain concentrations . Stobadine's pyridoindole structure allows for dual mechanisms of action: direct radical neutralization and stabilization of membrane-bound antioxidants like alpha-tocopherol (B171835) (Vitamin E) . While stobadine reacted rapidly with DPPH radicals, its activity was reported as higher than dehydrostobadine but lower than Trolox in a homogeneous system tandfonline.com. However, in liposomal suspensions, stobadine showed a lower apparent antioxidant efficiency than Trolox based on inhibition periods tandfonline.com.
Research comparing stobadine and Vitamin E (alpha-tocopherol) has also been conducted, particularly in the context of experimental diabetes models cimenkarasu.comcaymanchem.comscispace.com. Dietary administration of stobadine has been shown to delay the development of cataracts and reduce eye lens protein oxidation and plasma levels of malondialdehyde in diabetic rats, with comparisons drawn to the effects of Vitamin E and Butylated Hydroxytoluene (BHT) cimenkarasu.comcaymanchem.com. Some studies suggest that the antioxidant potency of stobadine might be increased through interaction with other antioxidants with more negative redox potentials, such as Vitamin E tandfonline.comscispace.com.
In a study comparing the protective effects of various antioxidants on hydrogen peroxide-treated PC12 cells, stobadine and Trolox were evaluated alongside flavonoid extracts nih.gov. All tested antioxidants increased cell viability, but the flavonoid extracts were found to be more effective than both Trolox and Stobadine nih.gov. Stobadine, along with Ginkgo biloba and Trolox, effectively decreased the content of malondialdehyde, a marker of lipid peroxidation nih.gov.
While direct comparative data with N-Acetyl L-Cysteine and Alpha-Lipoic Acid in the context of stobadine is less prevalent in the provided search results, these compounds are recognized for their distinct antioxidant mechanisms. N-Acetyl L-Cysteine is a precursor to glutathione (B108866), a major endogenous antioxidant wikipedia.orgfishersci.ca. Alpha-Lipoic Acid is a unique antioxidant due to its ability to function in both aqueous and lipid environments and its capacity to regenerate other antioxidants wikipedia.org. Future comparative studies could further delineate stobadine's position relative to these diverse antioxidant classes.
Contrast with Other Dihydrochloride (B599025) Compounds with Distinct Therapeutic Niches
Stobadine is typically studied and utilized as a dihydrochloride salt. While the search results highlight its antioxidant properties, contrasting its therapeutic niche with other dihydrochloride compounds that operate through different mechanisms is relevant for understanding its specific application areas.
Many pharmaceutical compounds are formulated as dihydrochlorides to enhance solubility and stability. However, their therapeutic actions vary widely and are dependent on their core chemical structure and target interactions, not solely on the dihydrochloride form. For instance, while the search results mention dicarbine (B102714) as a dihydrochloride (though its PubChem CID is also listed as a substance with a CAS number), its therapeutic niche and mechanism of action are distinct from stobadine's antioxidant activity ctdbase.org.
Stobadine's primary mechanism of action is linked to its antioxidant and radical scavenging capabilities, particularly its interaction with reactive oxygen species caymanchem.com. It has also been noted to act as an antagonist of the ADRA1 (Adrenergic receptor alpha-1) . This dual activity contributes to its potential therapeutic applications, such as protecting against oxidative stress-induced damage in various tissues, including the brain, heart, and eye caymanchem.com.
In contrast, other dihydrochloride compounds may exert their effects through entirely different pathways, such as receptor agonism or antagonism (other than ADRA1), enzyme inhibition, or by directly interacting with specific cellular components unrelated to oxidative stress. A detailed contrast would require examining the specific pharmacological profiles of individual dihydrochloride compounds, which falls outside the focused scope on stobadine's comparative antioxidant studies. The key distinction lies in the primary biological target and therapeutic application, which for stobadine is significantly centered on mitigating oxidative damage.
Future Directions in Stobadine Research
Elucidation of Further Molecular Mechanisms and Cellular Targets
While stobadine (B1218460) is known for its free radical scavenging activity, particularly its ability to donate a hydrogen radical from the 5-N position, further research is needed to fully elucidate its complete spectrum of molecular mechanisms and cellular targets sav.sk. Stobadine has been shown to scavenge hydroxyl, peroxyl, and alkoxyl radicals, quench singlet oxygen, repair oxidized amino acids, and preserve the oxidation of SH groups nih.gov. It can also neutralize hydroxyl, peroxyl, and alkoxyl radicals tubitak.gov.tr.
Future studies could focus on identifying specific protein interactions and downstream signaling pathways modulated by stobadine beyond its direct antioxidant effects. This includes investigating its influence on various cellular processes implicated in oxidative stress-related pathologies, such as inflammation, apoptosis, and cellular metabolism. Understanding how stobadine interacts with other cellular antioxidant defense systems, such as superoxide (B77818) dismutase and catalase, at a molecular level is also an important area for future exploration . Research into its potential to prevent oxidation of –SH groups and amino acids, and the formation of single oxygen molecules is ongoing tubitak.gov.tr.
Exploration of Novel Stobadine Derivatives with Enhanced Efficacy and Selectivity
The synthesis and characterization of novel stobadine derivatives represent a significant avenue for future research. Modifications to the stobadine structure, particularly at the N2 and 5-N positions, have shown promise in modulating its lipophilicity, basicity, and intrinsic antiradical activity sav.skresearchgate.net.
Previous studies have already designed, synthesized, and characterized a number of structural analogues of stobadine researchgate.net. Research on derivatives like stobadine dipalmitate aims to improve properties such as solubility and bioavailability ontosight.ai. Acyl derivatives of stobadine have been studied to find suitable prodrug forms with improved permeation properties, with N-acetyl stobadine showing enhanced skin permeation in experimental studies tandfonline.comtandfonline.com.
Future research will likely focus on structure-activity relationship (SAR) studies to design derivatives with enhanced free radical scavenging capacity, improved pharmacokinetic profiles, and greater selectivity for specific tissues or cellular targets. This could involve the synthesis of compounds with modified ring structures, different substituents, or the incorporation of moieties that facilitate targeted delivery. The goal is to develop novel stobadine analogs with superior therapeutic efficacy and reduced potential for off-target effects researchgate.netnih.govdntb.gov.ua.
Advanced Computational and In Silico Approaches for Stobadine Drug Design
Advanced computational and in silico methods will play a crucial role in accelerating the design and optimization of new stobadine derivatives. Techniques such as molecular modeling, quantum chemical calculations, and Quantitative Structure-Activity Relationship (QSAR) analysis can provide valuable insights into the relationship between the chemical structure of stobadine and its analogs and their biological activity tandfonline.comtandfonline.comacs.org.
These approaches can be used to predict the antioxidant potential, binding affinity to specific targets, pharmacokinetic properties (e.g., partitioning and permeation), and potential toxicity of novel compounds before their synthesis tandfonline.comtandfonline.comresearchgate.net. Molecular modeling can help visualize the interaction of stobadine and its derivatives with biological molecules and identify key structural features that contribute to their activity nih.govnumberanalytics.com. Future research will increasingly leverage these computational tools to rationally design stobadine derivatives with desired properties, reducing the need for extensive experimental screening unipi.itnih.gov.
Investigation of Stobadine in Complex Oxidative Stress-Related Disease Models
While preclinical studies have demonstrated the efficacy of stobadine in various models of oxidative stress-related pathologies, including cardiovascular diseases, neurodegenerative disorders, and diabetic complications, future research needs to extend these investigations to more complex and clinically relevant disease models nih.govresearchgate.netontosight.ainih.gov.
This includes exploring the effects of stobadine and its derivatives in models that better mimic the multifactorial nature of human diseases, such as models of chronic inflammation, metabolic syndrome, and age-related decline. Studies in relevant animal models are ongoing, focusing on pharmacokinetics, pharmacodynamics, and efficacy in various disease models ontosight.ai. Research has shown beneficial effects in models of pathologies of the central nervous system and cardiovascular complications in experimental diabetes researchgate.net. Investigating its impact on specific disease markers, histological changes, and functional outcomes in these complex models will be crucial for translating preclinical findings to clinical applications. Studies on its effects in conditions involving oxidative-stress-mediated injury are a key area nih.gov.
Synergistic Research with Other Pharmacological Interventions
Exploring the potential synergistic effects of stobadine when combined with other pharmacological interventions is another important future direction. Given that oxidative stress often contributes to the pathogenesis of diseases in conjunction with other mechanisms, combination therapies may offer enhanced therapeutic benefits.
Future research could investigate the co-administration of stobadine or its derivatives with drugs targeting different pathways involved in disease progression, such as anti-inflammatory agents, antidiabetic medications, or neuroprotective drugs patsnap.comdrugbank.com. Studies are needed to evaluate the efficacy, safety, and potential drug interactions of such combinations in relevant preclinical models. Identifying synergistic interactions could lead to the development of more effective treatment strategies for complex diseases.
Academic Patents and Intellectual Property in Stobadine Research
Academic institutions have played a significant role in the research and development of stobadine and its derivatives, leading to the filing of academic patents and contributing to the intellectual property landscape surrounding this compound tubitak.gov.trnih.govresearchgate.netdntb.gov.uasav.sk.
Future research will continue to generate novel findings and potentially patentable inventions related to new stobadine derivatives, synthesis methods, formulations, and therapeutic applications. Academic patents are crucial for protecting these discoveries and facilitating their translation into potential clinical use through collaborations with industry partners nih.govwipo.intmcgill.caresearchgate.net. Research in this area will involve understanding the patent landscape, identifying opportunities for intellectual property protection, and navigating the process of patent application and commercialization to ensure that promising research findings can benefit patients.
Q & A
Q. What experimental models are most suitable for studying Stobadine’s antioxidant mechanisms in vitro?
Stobadine’s antioxidant activity is often evaluated using cell-free systems with fluorescent probes like H2R123 and H2DCF to measure radical scavenging efficiency . For cellular models, human umbilical vein endothelial cells (HUVEC) are commonly employed due to their sensitivity to oxidative stress. Standard assays include MTT for proliferation and wound healing for migration, though Stobadine showed no significant impact on HUVEC migration in 12–24 hr experiments . Researchers should validate findings using complementary models (e.g., neuronal cells or in vivo oxidative injury models) to confirm mechanistic universality.
Q. How do structural modifications at the N2 and aromatic positions influence Stobadine’s bioactivity?
Stobadine’s antioxidant efficacy is linked to its cyclic nitrogen atoms and aromatic substitution patterns. Modifications at the N2 position (e.g., acyl groups) can reduce basicity without altering lipophilicity, preserving radical-scavenging activity. Methoxy substitutions at the 8-position enhance antioxidant capacity by stabilizing free radicals . Methodologically, comparative studies using analogs (e.g., SMe1EC2) and quantum chemical calculations can clarify structure-activity relationships.
Q. What are the best practices for ensuring reproducibility in Stobadine dose-response studies?
- Dose range: Use logarithmic serial dilutions (e.g., 1 nM–100 µM) to capture threshold effects.
- Controls: Include positive controls (e.g., Trolox for antioxidant assays) and vehicle controls.
- Replicates: Perform triplicate measurements across 3+ independent experiments .
- Data reporting: Adhere to CONSORT guidelines for preclinical studies, detailing randomization, blinding, and statistical power .
Advanced Research Questions
Q. How can researchers resolve contradictions between Stobadine’s in vitro antioxidant activity and limited in vivo therapeutic efficacy?
Discrepancies often arise from bioavailability challenges or contextual biological factors (e.g., metabolic degradation). To address this:
- Pharmacokinetic profiling: Measure plasma/tissue concentrations post-administration using HPLC-MS.
- Combination studies: Test Stobadine with bioavailability enhancers (e.g., cyclodextrins) .
- Multi-omics integration: Correlate antioxidant markers (e.g., glutathione levels) with transcriptomic changes to identify compensatory pathways .
Q. What statistical approaches are optimal for analyzing Stobadine’s dual role as an antioxidant and potential cytoprotective agent?
- Multivariate analysis: Use ANOVA with post-hoc Tukey tests to compare treatment groups across multiple endpoints (e.g., ROS levels, cell viability).
- Dose-time interactions: Apply mixed-effects models to account for temporal variability in antioxidant response .
- Bayesian frameworks: Estimate posterior probabilities for therapeutic efficacy thresholds, reducing false positives in underpowered studies .
Q. How should researchers design studies to evaluate Stobadine’s neuroprotective effects while controlling for blood-brain barrier (BBB) penetration?
- In vitro BBB models: Use transwell co-cultures of brain endothelial cells and astrocytes to quantify permeability .
- In vivo imaging: Employ MRI or PET tracers to track Stobadine distribution in rodent brains.
- Surrogate markers: Measure downstream neuroprotective biomarkers (e.g., BDNF, SOD activity) in cerebrospinal fluid .
Methodological Considerations Table
| Research Stage | Key Tools/Techniques | Common Pitfalls | Validation Strategies |
|---|---|---|---|
| Antioxidant Assays | H2DCF fluorescence, Electron Spin Resonance (ESR) | Probe auto-oxidation; pH-dependent artifacts | Replicate with alternative probes (e.g., DHE) |
| Structural Analysis | X-ray crystallography, DFT calculations | Overlooking solvent effects in simulations | Cross-validate with NMR chemical shifts |
| In Vivo Testing | Rodent ischemia-reperfusion models | Strain-specific variability | Use ≥2 animal strains; report sex/age |
Handling Data Contradictions
Q. What steps should be taken when Stobadine exhibits pro-oxidant effects under specific experimental conditions?
- Replicate under varied conditions: Test pH, oxygen tension, and cofactor availability.
- Mechanistic follow-up: Use siRNA knockdowns to identify redox-sensitive pathways (e.g., Nrf2/ARE) .
- Meta-analysis: Compare findings with published data on structurally related antioxidants to identify trends .
Ethical and Reporting Standards
Q. How can researchers ensure ethical rigor in Stobadine studies involving animal models?
- ARRIVE guidelines: Detail housing conditions, analgesia protocols, and euthanasia methods.
- Sample size justification: Use power analysis (α=0.05, β=0.2) with G*Power software, citing prior effect sizes .
- Ethics oversight: Obtain approval from institutional animal care committees and report approval IDs in manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
